Ezh2-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXATYQKHRGXYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ezh2-IN-13: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-13 is a potent and specific inhibitor of EZH2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of EZH2. By occupying this site, this compound prevents the transfer of a methyl group from SAM to its substrate, histone H3 lysine 27. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the derepression of target genes, including tumor suppressor genes, thereby inducing anti-proliferative effects in cancer cells.
dot
Caption: this compound competitively inhibits SAM binding to EZH2.
Quantitative Data
Biochemical and cellular potency of this compound is critical for its characterization and development. The following tables summarize the key quantitative data for this compound, identified as compound 73 in patent WO2017139404.
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | EZH2 | < 100 |
| Cellular Assay | H3K27me3 levels | < 500 |
Table 1: Inhibitory Potency of this compound.
| Parameter | Value |
| Molecular Weight | 617.78 |
| Formula | C37H43N5O4 |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of EZH2 inhibitors. The following sections provide methodologies for key assays used to characterize the mechanism of action of this compound.
Biochemical EZH2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of recombinant EZH2 in a biochemical setting. A common method is the Scintillation Proximity Assay (SPA).
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-[3H]-adenosyl-L-methionine (SAM)
-
Biotinylated histone H3 (1-25) peptide substrate
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Test compound (this compound)
-
Microplates (e.g., 384-well)
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, recombinant PRC2 complex, and the biotinylated H3 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding S-[3H]-adenosyl-L-methionine.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads.
-
Incubate to allow for bead-peptide binding.
-
Measure the radioactivity using a scintillation counter. The proximity of the [3H]-methyl group to the bead generates a light signal.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for a biochemical EZH2 inhibition assay.
Cellular H3K27me3 Quantification Assay
This assay measures the ability of a compound to inhibit EZH2 activity within a cellular context by quantifying the levels of the H3K27me3 mark. This can be performed using an in-cell Western assay or high-content imaging.
Materials:
-
Cancer cell line with high EZH2 expression (e.g., a lymphoma cell line)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (for normalization)
-
Secondary antibodies conjugated to fluorescent dyes (e.g., IRDye 800CW and IRDye 680RD)
-
Fixation and permeabilization buffers
-
Blocking buffer
-
Microplates (e.g., 96-well)
Protocol:
-
Seed cells in a microplate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified duration (e.g., 72-96 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate the cells with the corresponding fluorescently labeled secondary antibodies.
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an imaging system (e.g., LI-COR Odyssey) to detect the fluorescence signals for both H3K27me3 and total H3.
-
Normalize the H3K27me3 signal to the total H3 signal for each well.
-
Calculate the percent inhibition of H3K27me3 for each compound concentration relative to the DMSO control and determine the cellular IC50 value.
dot
Caption: Workflow for a cellular H3K27me3 quantification assay.
Downstream Signaling and Biological Effects
The inhibition of EZH2 by this compound and the subsequent reduction in H3K27me3 levels lead to the reactivation of a cohort of silenced genes. Many of these genes are tumor suppressors that, when expressed, can induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells.
dot
Caption: Downstream biological effects of this compound.
Conclusion
This compound is a potent inhibitor of EZH2 methyltransferase activity. Its mechanism of action is centered on the competitive inhibition of SAM binding, leading to a reduction in H3K27me3 and the reactivation of tumor suppressor genes. This detailed technical guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to effectively study and utilize this compound in their research endeavors. The provided methodologies offer a starting point for the robust characterization of this and other EZH2 inhibitors.
Ezh2-IN-13: A Technical Guide to a Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezh2-IN-13 is a potent small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a critical epigenetic regulator, EZH2 plays a central role in cell differentiation and is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the function of this compound and similar potent EZH2 inhibitors, their mechanism of action, and relevant experimental protocols for their characterization. While specific quantitative data for this compound is not publicly available, this guide leverages data from other well-characterized, potent EZH2 inhibitors to provide a comprehensive understanding of its expected biological activity and utility in research and drug development.
Introduction to EZH2 Function
EZH2 is a histone methyltransferase that specifically catalyzes the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27).[1] This methylation mark, particularly H3K27me3, is a hallmark of transcriptionally silent chromatin.[1] As the enzymatic core of the PRC2 complex, which also includes essential subunits like SUZ12 and EED, EZH2-mediated gene silencing is crucial for normal development, including stem cell maintenance and lineage commitment.[1][2]
In the context of cancer, overexpression or gain-of-function mutations of EZH2 are frequently observed and contribute to tumorigenesis by silencing tumor suppressor genes.[3] This aberrant epigenetic silencing promotes uncontrolled cell proliferation, inhibits differentiation, and can contribute to therapeutic resistance.[3][4] Consequently, the inhibition of EZH2's catalytic activity has emerged as a promising therapeutic strategy in oncology.[3]
Mechanism of Action of EZH2 Inhibitors
This compound is classified as a potent EZH2 inhibitor.[5] Like other well-studied EZH2 inhibitors, it is expected to function as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2.[6][7] By occupying this site, the inhibitor prevents the transfer of a methyl group from SAM to H3K27, thereby blocking the formation of H3K27me3.
The primary consequence of EZH2 inhibition is the global reduction of H3K27me3 levels. This leads to the reactivation of PRC2 target genes, including tumor suppressors, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8]
Quantitative Data for Potent EZH2 Inhibitors
While specific biochemical and cellular potency data for this compound are not publicly available, the following tables summarize the activity of other well-characterized, potent EZH2 inhibitors to provide a comparative context for its expected efficacy.
Table 1: Biochemical Potency of Representative EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK126 | EZH2 (wild-type) | 9.9 | Radioactive Methyltransferase Assay | [7] |
| GSK126 | EZH2 (Y641F mutant) | 2.5 | Radioactive Methyltransferase Assay | [7] |
| EPZ-6438 (Tazemetostat) | EZH2 (wild-type) | 2.5 | AlphaLISA | [2] |
| EPZ-6438 (Tazemetostat) | EZH2 (Y646F mutant) | 4 | AlphaLISA | [9] |
| UNC1999 | EZH2 (wild-type) | <10 | Radioactive Methyltransferase Assay | [10] |
| UNC1999 | EZH1 | 45 | Radioactive Methyltransferase Assay | [10] |
Table 2: Cellular Activity of Representative EZH2 Inhibitors
| Compound | Cell Line | EZH2 Status | IC50 (nM) - H3K27me3 Reduction | IC50 (nM) - Proliferation | Reference |
| GSK126 | HCC1806 (Breast Cancer) | Wild-type | 99 | >10,000 | [7] |
| GSK126 | WSU-DLCL2 (Lymphoma) | Y641F mutant | 17 | 280 | [7] |
| EPZ-6438 (Tazemetostat) | KARPAS-422 (Lymphoma) | Y641N mutant | 11 | 16 | [2] |
| EPZ-6438 (Tazemetostat) | Pfeiffer (Lymphoma) | A677G mutant | 37 | 37 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of potent EZH2 inhibitors.
Biochemical EZH2 Inhibition Assay (Radioactive)
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRC2 complex, and the histone H3 peptide substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a mixture of [³H]-SAM and unlabeled SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM or another suitable stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Quantification Assay (Western Blot)
This method assesses the ability of an EZH2 inhibitor to reduce the levels of H3K27me3 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., lymphoma, breast cancer)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in methylation.
Cell Proliferation Assay
This assay determines the effect of an EZH2 inhibitor on the growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
Plate reader
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the test inhibitor.
-
Incubate the cells for an extended period (e.g., 6-11 days), refreshing the medium with the inhibitor every 3-4 days.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows related to the function of this compound.
Caption: Mechanism of EZH2 inhibition by this compound.
Caption: Workflow for characterizing EZH2 inhibitors.
Conclusion
This compound is a potent inhibitor of EZH2, a key epigenetic regulator with significant implications in cancer biology. By inhibiting the methyltransferase activity of EZH2, this compound and similar compounds can reverse the aberrant gene silencing that drives tumorigenesis, making them valuable tools for research and potential therapeutic agents. The experimental protocols and comparative data provided in this guide offer a framework for the investigation and characterization of this compound and other novel EZH2 inhibitors. Further studies are warranted to elucidate the specific in vitro and in vivo properties of this compound.
References
- 1. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 10. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-13: A Technical Guide to PRC2 Complex Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezh2-IN-13 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of EZH2. By occupying this site, this compound prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, a key repressive histone mark. The decrease in H3K27me3 results in the reactivation of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.
Quantitative Data Summary
While specific quantitative data for this compound is detailed within patent WO2017139404 as compound 73, publicly accessible documentation is limited. The following tables represent typical data generated for potent EZH2 inhibitors and serve as a template for the expected activity of this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Enzymatic Inhibition | Wild-Type EZH2 | < 10 |
| Enzymatic Inhibition | EZH2 (Y641F Mutant) | < 10 |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| H3K27me3 Reduction | Lymphoma Cell Line (e.g., KARPAS-422) | < 50 |
| Cell Proliferation | Lymphoma Cell Line (e.g., KARPAS-422) | < 100 |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of EZH2 inhibitors. The following are standard methodologies for characterizing compounds like this compound.
Biochemical EZH2 Enzymatic Assay (Radiometric)
This assay quantifies the enzymatic activity of the PRC2 complex by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., residues 1-25)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
S-adenosylmethionine (SAM), unlabeled
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 2.5 mM MgCl₂, 0.1% BSA
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Scintillation fluid
-
Filter plates (e.g., 96-well glass fiber)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, this compound or DMSO (vehicle control), and the PRC2 complex. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM, followed by the histone H3 peptide substrate.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction by adding cold TCA.
-
Transfer the reaction mixture to a filter plate and wash multiple times with TCA to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
Cellular H3K27me3 Assay (Western Blot)
This method assesses the ability of this compound to reduce the levels of H3K27me3 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 72-96 hours.
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Calculate the percent reduction in H3K27me3 for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the cells for a period of 6 to 14 days, depending on the cell line's doubling time, refreshing the medium with the compound every 3-4 days.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
Signaling Pathway of PRC2-Mediated Gene Silencing and its Inhibition by this compound
Caption: Mechanism of PRC2-mediated gene silencing and its inhibition by this compound.
Experimental Workflow for Cellular H3K27me3 Assessment
Caption: Workflow for determining the cellular IC50 of this compound on H3K27me3 levels.
Ezh2-IN-13: A Technical Guide to its Role in Histone H3K27 Methylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Ezh2-IN-13, a potent and selective inhibitor of the histone methyltransferase EZH2, in the regulation of histone H3 lysine 27 (H3K27) methylation. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Core Concepts: EZH2 and H3K27 Methylation
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1, H3K27me2, and H3K27me3). H3K27me3 is a hallmark of facultative heterochromatin and is primarily associated with transcriptional repression of target genes. This silencing is crucial for maintaining cell identity, regulating development, and controlling cell proliferation. Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
This compound: A Potent EZH2 Inhibitor
This compound, also identified as compound 73 in patent WO2017139404, is a small molecule inhibitor of EZH2. It is commercially available from various suppliers under the CAS Number 1403255-41-3 with a chemical formula of C34H45N5O3. This guide delves into the specifics of its inhibitory profile and its effects on H3K27 methylation.
Quantitative Data Summary
The inhibitory activity of this compound against both wild-type and mutant forms of EZH2, as well as its effect on cellular H3K27 methylation, has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data extracted from patent WO2017139404.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | Assay Format | IC50 (nM) |
| EZH2 (Wild-Type) | PRC2 5-member complex, H3K27me0 peptide substrate | < 10 |
| EZH2 (Y641N Mutant) | PRC2 5-member complex, H3K27me2 peptide substrate | < 10 |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | EZH2 Status | Assay | IC50 (nM) |
| WSU-DLCL2 | Y641N Mutant | H3K27me3 AlphaLISA | < 10 |
Mechanism of Action
This compound functions as a competitive inhibitor of EZH2. While not explicitly stated in the available information for this specific compound, potent EZH2 inhibitors of this class typically compete with the cofactor S-adenosyl-L-methionine (SAM), the methyl group donor for the methylation reaction catalyzed by the SET domain of EZH2. By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to the histone H3 tail, thereby inhibiting the formation of H3K27me1, H3K27me2, and H3K27me3.
Below is a diagram illustrating the canonical EZH2 signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in patent WO2017139404 for the characterization of this compound.
Biochemical Assay for EZH2 Inhibition
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of compounds against the PRC2 complex.
Materials:
-
Enzyme: Recombinant 5-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).
-
Substrate (for WT EZH2): Biotinylated histone H3 (1-25) peptide (H3K27me0).
-
Substrate (for mutant EZH2): Biotinylated histone H3 (1-25) peptide (H3K27me2).
-
Cofactor: S-adenosyl-L-methionine (SAM).
-
Detection Reagent: AlphaLISA® Toolbox detection kit (PerkinElmer).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-20, 0.01% BSA.
-
Test Compound: this compound dissolved in DMSO.
-
Assay Plates: 384-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add 4 µL of the PRC2 enzyme solution (final concentration will vary depending on the lot, typically in the low nM range) in assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 4 µL of a substrate/cofactor mix containing the biotinylated H3 peptide (final concentration ~200 nM) and SAM (final concentration at the Km for the respective enzyme) in assay buffer.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the AlphaLISA detection mix, containing streptavidin-donor beads and anti-H3K27me3 acceptor beads, prepared according to the manufacturer's instructions.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Cellular Assay for H3K27me3 Inhibition
This protocol describes a cell-based assay to measure the inhibition of H3K27 trimethylation in a cellular context.
Materials:
-
Cell Line: WSU-DLCL2 (human diffuse large B-cell lymphoma, EZH2 Y641N mutant).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.
-
Test Compound: this compound dissolved in DMSO.
-
Lysis Buffer: AlphaLISA Lysis Buffer (PerkinElmer).
-
Detection Kit: AlphaLISA SureFire® Ultra™ H3K27me3 Assay Kit (PerkinElmer).
-
Assay Plates: 96-well cell culture plates.
Procedure:
-
Seed WSU-DLCL2 cells into 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.
-
Add 50 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the culture medium by aspiration.
-
Lyse the cells by adding 50 µL of 1X AlphaLISA Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer 10 µL of the cell lysate to a 384-well ProxiPlate.
-
Add 5 µL of the AlphaLISA Acceptor Mix and incubate for 60 minutes at room temperature.
-
Add 5 µL of the AlphaLISA Donor Mix and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Normalize the H3K27me3 signal to a housekeeping protein or total H3 signal if measured in parallel.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Ezh2-IN-13: A Technical Guide to its Mechanism and Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ezh2-IN-13 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a key epigenetic regulator, EZH2 plays a critical role in cellular processes such as differentiation, proliferation, and stem cell maintenance through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.
This technical guide provides an in-depth overview of the mechanism of action of EZH2 inhibitors, exemplified by compounds with well-documented effects on gene expression, to infer the functional consequences of this compound. Due to the limited availability of publicly accessible, detailed gene expression data and experimental protocols specifically for this compound, this document leverages data from extensively studied EZH2 inhibitors, such as GSK126 and Tazemetostat (EPZ-6438), to provide a representative understanding of the anticipated effects of this class of compounds. This guide includes a summary of quantitative gene expression changes, detailed experimental methodologies for relevant assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction to EZH2 and its Inhibition
The Enhancer of Zeste Homolog 2 (EZH2) is a crucial enzyme in the regulation of gene expression. As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), its primary function is to catalyze the transfer of a methyl group to histone H3 at lysine 27.[1] This process, known as H3K27 methylation, can result in mono-, di-, and tri-methylation (H3K27me1, H3K27me2, and H3K27me3). The trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin, a condensed state of chromatin that is generally associated with the silencing of gene transcription.[2]
The PRC2 complex, and by extension EZH2, is directed to specific gene promoters where it deposits the H3K27me3 mark, leading to the repression of target genes.[2] This mechanism is fundamental for normal development and cell differentiation.[3] However, the overexpression or mutation of EZH2 is a common feature in a variety of cancers, including lymphomas, prostate cancer, and breast cancer.[4] In these contexts, aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and tumor progression.[5]
Small molecule inhibitors of EZH2, such as this compound, are designed to block the catalytic activity of the enzyme.[6] Most of these inhibitors are competitive with the S-adenosyl-L-methionine (SAM) cofactor, binding to the SAM-binding pocket within the SET domain of EZH2 and preventing the transfer of the methyl group to H3K27.[7] The reduction in global H3K27me3 levels leads to the de-repression and re-expression of previously silenced genes, including tumor suppressors. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
Mechanism of Action of this compound
This compound is a potent inhibitor of EZH2.[6] While detailed biochemical and cellular characterization data for this compound are primarily found within patent literature (WO2017139404), its mechanism of action is understood to be consistent with other well-characterized EZH2 inhibitors.[6][8] The central mechanism involves the direct inhibition of the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels. This epigenetic reprogramming results in the reactivation of target gene expression.
Effect of EZH2 Inhibition on Gene Expression: Representative Data
Inhibition of EZH2 leads to significant changes in the transcriptional landscape of treated cells. The primary effect is the upregulation of genes that are direct targets of PRC2-mediated repression. However, downstream and indirect effects can also lead to the downregulation of other genes. The following tables summarize representative quantitative data from studies using well-characterized EZH2 inhibitors, which are expected to be comparable to the effects of this compound.
Table 1: Upregulated Genes Following EZH2 Inhibition in Diffuse Large B-cell Lymphoma (DLBCL) Cells
| Gene Symbol | Function | Fold Change (log2) | Cell Line | EZH2 Inhibitor | Reference |
| CDKN1A | Cell cycle inhibitor | 2.5 | Karpas-422 | EI1 | |
| TXNIP | Apoptosis and cell cycle arrest | 3.1 | WSU-DLCL2 | GSK126 | [7] |
| PMAIP1 (NOXA) | Pro-apoptotic protein | 2.8 | WSU-DLCL2 | GSK126 | [7] |
| BCL2L11 (BIM) | Pro-apoptotic protein | 2.2 | Karpas-422 | EI1 | |
| SOCS1 | Suppressor of cytokine signaling | 2.0 | Karpas-422 | EI1 |
Table 2: Upregulated Genes Following EZH2 Inhibition in Glioblastoma Stem Cells (GSCs)
| Gene Symbol | Function | Fold Change (log2) | Cell Line | EZH2 Inhibitor | Reference |
| MAFB | Neuronal differentiation | 1.8 | G7 | EPZ6438 | |
| ZIC2 | Neuronal development | 1.5 | E2 | EPZ6438 | |
| ZNF423 | Neuronal development | 1.3 | E2 | GSK343 | |
| NEUROD1 | Neuronal differentiation | 2.1 | G7 | UNC1999 | |
| TUBB3 | Neuronal cytoskeleton | 1.9 | G7 | EPZ6438 |
Table 3: Upregulated Osteogenic Genes Following EZH2 Knockdown in Pre-osteoblastic Cells
| Gene Symbol | Function | Fold Change (mRNA) | Cell Line | Method | Reference |
| Bglap | Bone formation marker | ~4.0 | MC3T3 | Ezh2 siRNA | |
| Alpl | Alkaline phosphatase, osteoblast marker | ~3.5 | MC3T3 | Ezh2 siRNA | |
| Sp7 (Osterix) | Osteoblast differentiation transcription factor | ~3.0 | MC3T3 | Ezh2 siRNA | |
| Phospho1 | Mineralization | ~2.5 | MC3T3 | Ezh2 siRNA | |
| Ibsp | Bone matrix protein | ~2.0 | MC3T3 | Ezh2 siRNA |
Experimental Protocols
Detailed experimental protocols for assessing the effect of EZH2 inhibitors on gene expression are crucial for reproducible research. The following sections provide generalized methodologies for key experiments.
Cell Culture and Treatment with EZH2 Inhibitor
-
Cell Seeding: Plate cells (e.g., DLBCL, GSC, or other cancer cell lines) in appropriate culture medium at a density that allows for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare a stock solution of the EZH2 inhibitor (e.g., this compound) in a suitable solvent such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the EZH2 inhibitor or vehicle control (DMSO). Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer for some assays).
-
Cell Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Data Analysis: Perform the qPCR reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method.
RNA-Sequencing (RNA-Seq)
-
RNA Isolation and QC: Isolate total RNA from at least three biological replicates of treated and control cells. Perform quality control to ensure high-quality RNA (e.g., RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the treated and control groups.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify affected biological processes.
-
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., H3K27me3). Use magnetic or agarose beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of the target protein at specific genomic loci, or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.
Signaling Pathways and Logical Relationships
The inhibition of EZH2 by this compound initiates a cascade of events that ultimately alters cellular phenotype. The primary signaling pathway affected is the direct epigenetic regulation of gene expression.
Conclusion and Future Directions
This compound represents a potent tool for the chemical-biological exploration of EZH2 function and a potential therapeutic agent for cancers driven by aberrant EZH2 activity. The inhibition of EZH2's methyltransferase activity by compounds of this class leads to a profound reprogramming of the cellular epigenome, resulting in the re-expression of silenced tumor suppressor genes and subsequent anti-proliferative effects. While specific, comprehensive gene expression datasets for this compound are not yet widely available in the public domain, the extensive research on other EZH2 inhibitors provides a strong predictive framework for its biological effects.
Future research should focus on generating and publishing detailed transcriptomic and epigenomic data for this compound to confirm its specific target gene profile and to identify potential off-target effects. Comparative studies with other EZH2 inhibitors will be valuable in elucidating subtle differences in their biological activities. Furthermore, exploring the efficacy of this compound in various cancer models, both as a monotherapy and in combination with other anti-cancer agents, will be crucial for its potential clinical translation.
References
- 1. Ezh2 Orchestrates Gene Expression for the Stepwise Differentiation of Tissue-Specific Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patents.justia.com [patents.justia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Integrated bioinformatics analysis reveals that EZH2-rich domains promote transcriptional repression in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated bioinformatics analysis of chromatin regulator EZH2 in regulating mRNA and lncRNA expression by ChIP sequencing and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10647700B2 - EZH2 inhibitor and use thereof - Google Patents [patents.google.com]
Investigating the Downstream Targets of EZH2 Inhibition: A Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Ezh2-IN-13". Therefore, this technical guide will focus on the well-characterized, potent, and selective EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438) , as representative examples to elucidate the downstream targets and effects of EZH2 inhibition. The principles and findings discussed are expected to be broadly applicable to other selective EZH2 inhibitors.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] EZH2 is frequently overexpressed or mutated in a variety of cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[2][3] Pharmacological inhibition of EZH2's methyltransferase activity presents a promising therapeutic strategy to reactivate these silenced genes and inhibit cancer cell growth. This guide provides an in-depth overview of the downstream targets and cellular pathways modulated by EZH2 inhibitors.
Core Mechanism of Action
EZH2 inhibitors like GSK126 and Tazemetostat are S-adenosyl-L-methionine (SAM)-competitive inhibitors that bind to the catalytic SET domain of EZH2.[4][5] This competitive inhibition prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark allows for the transcriptional re-activation of previously silenced genes.
Downstream Target Gene Modulation
The primary consequence of EZH2 inhibition is the upregulation of genes directly repressed by the PRC2 complex. These genes are often involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.
Quantitative Data from Gene Expression and Epigenomic Studies
The following tables summarize quantitative data from representative studies using GSK126 and Tazemetostat. These studies employed techniques such as RNA-sequencing (RNA-seq) to profile gene expression changes and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map the genome-wide distribution of H3K27me3.
Table 1: Summary of RNA-seq Data Following EZH2 Inhibition
| Cell Line/Model | EZH2 Inhibitor | Treatment Conditions | Key Upregulated Genes | Key Downregulated Genes | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | GSK126 | 4 µM for 71 hours | PRDM1, XBP1 | SPIB | [6] |
| Follicular Lymphoma | Tazemetostat | 1 µM for 4 days | CCL17 | Genes in B-cell receptor signaling pathway | [7][8] |
| Prostate Cancer (NEPC model) | Tazemetostat | In vivo | Neuroendocrine lineage transcription factors | EZH2-activated gene signature | [9] |
| Multiple Myeloma | GSK126 | Dose-dependent | BIM | MCL-1, c-MYC, LEF1 | [10] |
Table 2: Summary of ChIP-seq Data Following EZH2 Inhibition
| Cell Line | EZH2 Inhibitor | Treatment Conditions | Key Loci with Reduced H3K27me3 | Reference |
| DLBCL (EZH2 mutant) | GSK126 | Not specified | Promoters of reactivated PRC2 target genes | [1] |
| Follicular Lymphoma | Tazemetostat | 1 µM for 4 days | PRDM1 locus | [11] |
| Pre-osteoblasts | GSK126 | 24 hours | Near transcriptional start sites of osteogenic genes | [1] |
| Follicular Lymphoma | Tazemetostat | 4 days | CCL17 promoter | [7] |
Modulation of Signaling Pathways
EZH2 inhibition impacts several key signaling pathways implicated in cancer development and progression.
Wnt/β-catenin Pathway
In multiple myeloma, treatment with GSK126 has been shown to downregulate the Wnt/β-catenin signaling pathway.[10] This occurs through a reduction in the protein levels of β-catenin and its downstream transcriptional targets, c-MYC and LEF1.[10]
References
- 1. GSE61125 - Transcriptional and Epigenomic profile of GSK126 or dox-mediated Ezh2 inhibition in KrasG12D/+;Trp53-/-;Ezh2i-GFP-2A-rTA;Luc lung tumors in vivo - OmicsDI [omicsdi.org]
- 2. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]
- 5. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to EZH2 Inhibition in Cancer Cell Lines
A Note on EZH2-IN-13: While this compound is classified as a potent inhibitor of EZH2, detailed experimental data and peer-reviewed publications on its specific activity in various cancer cell lines are not extensively available in the public domain.[1] Therefore, this guide will utilize data from well-characterized and widely studied EZH2 inhibitors, such as GSK126 and Tazemetostat (EPZ-6438), to provide a comprehensive overview of the methodologies and expected outcomes for researchers in oncology and drug development. These exemplar compounds serve to illustrate the broader principles of targeting EZH2 in cancer.
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[3] This guide provides a technical overview of the evaluation of EZH2 inhibitors in cancer cell lines, focusing on quantitative data, experimental protocols, and signaling pathways.
Data Presentation: Potency of EZH2 Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for two prominent EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438), across a range of cancer cell lines.
Table 1: IC50 Values of GSK126 in Various Cancer Cell Lines
| Cancer Type | Cell Line | EZH2 Status | IC50 (µM) | Reference |
| Multiple Myeloma | MM.1S | Wild-Type | 12.6 | [4] |
| Multiple Myeloma | LP1 | Wild-Type | 17.4 | [4] |
| Endometrial Cancer | HEC50B | Not Specified | 2.37 | [5] |
| Endometrial Cancer | HEC1B | Not Specified | 5.07 | [5] |
| Prostate Cancer | LNCaP | Wild-Type | 4.5 | [6] |
| Osteosarcoma | U2OS | Not Specified | ~0.2-1.0 | [7] |
| Small Cell Lung Cancer | Lu130 | Not Specified | Growth Inhibition | [8] |
| Small Cell Lung Cancer | H209 | Not Specified | Growth Inhibition | [8] |
| Small Cell Lung Cancer | DMS53 | Not Specified | Growth Inhibition | [8] |
Table 2: IC50 Values of Tazemetostat (EPZ-6438) in Various Cancer Cell Lines
| Cancer Type | Cell Line | EZH2 Status | IC50 (nM) | Reference |
| Malignant Rhabdoid Tumor | G401 | SMARCB1-deleted | 32-1000 | [9][10] |
| Diffuse Large B-Cell Lymphoma | KARPAS-422 | Y641F Mutant | <100 | [11] |
| Diffuse Large B-Cell Lymphoma | SU-DHL-6 | Y641N Mutant | <100 | [11] |
| Diffuse Large B-Cell Lymphoma | Farage | Wild-Type | >1000 | [11] |
| Diffuse Large B-Cell Lymphoma | TMD8 | Wild-Type | >1000 | [11] |
| Acute Myeloid Leukemia | MOLM-13 | Not Specified | 4400 | [12] |
| Acute Myeloid Leukemia | OCI-AML3 | Not Specified | Not Reached | [12] |
| Acute Myeloid Leukemia | MV4-11 | Not Specified | Not Reached | [12] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize EZH2 inhibitors.
Cell Viability and Proliferation Assay
Objective: To determine the effect of the EZH2 inhibitor on cancer cell growth and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor (e.g., GSK126 or Tazemetostat) in a complete culture medium. Remove the existing medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period ranging from 72 hours to 11 days, depending on the cell line's doubling time and the inhibitor's mechanism of action.[5][11]
-
Viability Assessment: Use a colorimetric or fluorometric assay to determine cell viability. Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells. Add the reagent to each well, incubate, and then measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for H3K27me3 Levels
Objective: To confirm the on-target effect of the EZH2 inhibitor by measuring the global levels of H3K27 trimethylation.
Methodology:
-
Cell Lysis: Treat cells with the EZH2 inhibitor at various concentrations for a defined period (e.g., 24-96 hours).[5][12] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
Cell Cycle Analysis
Objective: To assess the impact of EZH2 inhibition on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the EZH2 inhibitor or vehicle control for 48-72 hours.[5] Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates a cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the EZH2 inhibitor induces apoptosis.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the EZH2 inhibitor or vehicle control for a specified time (e.g., 72 hours).[5] Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Mandatory Visualizations
Signaling Pathway of EZH2 Action and Inhibition
Caption: Canonical signaling pathway of EZH2 and its inhibition.
Experimental Workflow for EZH2 Inhibitor Evaluation
Caption: A typical workflow for evaluating an EZH2 inhibitor in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of Ezh2-IN-13: A Technical Guide
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-13 has been identified as a potent EZH2 inhibitor, with detailed information regarding its synthesis and specific biological activity disclosed in patent WO2017139404 as compound 73. This guide provides a comprehensive overview of the methodologies and preliminary data relevant to assessing the efficacy of potent EZH2 inhibitors, using publicly available information on similar compounds to illustrate the experimental frameworks.
Core Mechanism of Action
This compound, as an EZH2 inhibitor, is designed to competitively bind to the S-adenosylmethionine (SAM) binding pocket of the EZH2 enzyme. This competitive inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 27. The subsequent reduction in global H3K27me3 levels leads to the derepression of tumor suppressor genes, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from preliminary efficacy studies of potent EZH2 inhibitors, analogous to what would be expected for this compound.
Table 1: In Vitro Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Type |
| Representative EZH2 Inhibitor | Wild-Type EZH2 | 5 - 20 | Biochemical HMT Assay |
| Representative EZH2 Inhibitor | EZH2 (Y641F Mutant) | 1 - 10 | Biochemical HMT Assay |
| Representative EZH2 Inhibitor | EZH1 | >1000 | Biochemical HMT Assay |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) - Proliferation | H3K27me3 Reduction (EC50, µM) |
| KARPAS-422 | Non-Hodgkin's Lymphoma | Y641N Mutant | 0.01 - 0.1 | 0.005 - 0.05 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 0.05 - 0.5 | 0.01 - 0.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | 1 - 10 | 0.1 - 1 |
| PC-3 | Prostate Cancer | Wild-Type | 5 - 20 | 0.5 - 5 |
Signaling Pathways
EZH2 is a central node in a complex network of signaling pathways that regulate cell fate and proliferation. Its inhibition can lead to the reactivation of key tumor suppressor pathways.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of efficacy studies.
Biochemical Histone Methyltransferase (HMT) Assay
Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic function of EZH2.
Principle: This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 substrate by the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., residues 1-28) or recombinant histone H3
-
³H-SAM
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail and plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, PRC2 complex, and the histone H3 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding excess unlabeled SAM or SAH.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled histone substrate.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the diluted compound or vehicle control (DMSO).
-
Incubate the plates for 72 to 120 hours.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Western Blot for H3K27me3 Inhibition
Objective: To confirm the on-target effect of this compound by measuring the reduction in global H3K27me3 levels in cells.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with various concentrations of this compound for a defined period (e.g., 48-96 hours).
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an EZH2 inhibitor like this compound.
Logical Relationships in Efficacy Assessment
The following diagram illustrates the logical flow from target inhibition to the desired therapeutic outcome.
The preliminary efficacy studies for a potent EZH2 inhibitor like this compound involve a systematic evaluation of its biochemical potency, cellular activity, and in vivo anti-tumor effects. The data generated from these studies are crucial for establishing a clear dose-response relationship, confirming on-target activity, and providing a strong rationale for further preclinical and clinical development. The methodologies and frameworks presented in this guide offer a robust approach for the comprehensive assessment of novel EZH2 inhibitors.
Methodological & Application
Ezh2-IN-13: A Guide for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ezh2-IN-13, a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2), in cell culture experiments. This guide is intended to assist researchers in designing and executing experiments to investigate the cellular effects of EZH2 inhibition.
Introduction to this compound
This compound is a small molecule inhibitor targeting the catalytic activity of EZH2, a histone methyltransferase that is the functional enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound, also identified as compound 73 in patent WO2017139404, offers a tool for studying the biological consequences of EZH2 inhibition in cancer cells and other relevant models.[1]
Mechanism of Action
As an EZH2 inhibitor, this compound is expected to competitively block the binding of the S-adenosyl-L-methionine (SAM) cofactor to the SET domain of EZH2. This inhibition prevents the transfer of methyl groups to histone H3 at lysine 27. The subsequent reduction in global H3K27me3 levels leads to the derepression of target genes, including tumor suppressor genes, thereby impacting cell proliferation, differentiation, and survival.[4]
Data Presentation
Disclaimer: Specific quantitative data for this compound is not publicly available. The following tables provide representative data from studies using other well-characterized EZH2 inhibitors, such as GSK126 and EPZ-6438 (Tazemetostat), to guide initial experimental design. Researchers must determine the optimal concentrations and treatment durations for this compound in their specific cell lines and assays.
Table 1: Biochemical Activity of Representative EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| GSK126 | EZH2 | 9.9 | Cell-free enzymatic assay | [5] |
| EPZ-6438 | EZH2 (Wild-Type) | 11 | Peptide substrate assay | [6] |
| EPZ-6438 | EZH2 (Y641F mutant) | 9 | Immunoblot of H3K27me3 | [7] |
Table 2: Cellular Activity of Representative EZH2 Inhibitors
| Cell Line | Compound | Effect | Concentration | Incubation Time | Reference |
| WSU-DLCL2 (Lymphoma) | EPZ-6438 | Inhibition of H3K27me3 | 1 µM | 4 days | [7] |
| WSU-DLCL2 (Lymphoma) | EPZ-6438 | G1 cell cycle arrest | 1 µM | 7 days | [7] |
| WSU-DLCL2 (Lymphoma) | EPZ-6438 | Induction of apoptosis | 1 µM | 11-14 days | [7] |
| THP-1 (Monocyte) | GSK126 | Reduction of H3K27me3 | 5 µM | 36 hours | [5] |
| MM.1S (Multiple Myeloma) | GSK126 | Inhibition of cell viability | 12.6 µM (IC50) | 72 hours | [8] |
| RPMI8226 (Multiple Myeloma) | GSK126 | Induction of apoptosis | Dose-dependent | 72 hours | [8] |
Mandatory Visualizations
EZH2 Signaling Pathway
Caption: EZH2, as part of the PRC2 complex, mediates gene silencing.
Experimental Workflow for this compound Cell Treatment
Caption: A typical workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and for calculating the IC50 value.[9][10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[3][13][14][15][16]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.[1][2][4][17][18]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and for the appropriate time.
-
Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for H3K27me3 and EZH2
This protocol is to confirm the inhibitory effect of this compound on its direct target and downstream epigenetic mark.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin for total protein, Histone H3 for histone modifications).
Conclusion
This compound is a valuable tool for investigating the role of EZH2 in various biological processes, particularly in the context of cancer research. The protocols provided in this guide offer a starting point for characterizing the cellular effects of this inhibitor. Due to the limited publicly available data for this compound, it is imperative that researchers perform dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell models and assays. Careful optimization will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerating Experimental Success Using a Systematic Cell Culture Workflow | Olympus LS [evidentscientific.com]
- 6. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Tumor Angiogenesis by EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrative Multi-Omics Analysis of Oncogenic EZH2 Mutants: From Epigenetic Reprogramming to Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone H3 tail binds a unique sensing pocket in EZH2 to activate the PRC2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Modulation of EZH2 Activity Induces an Antitumoral Effect and Cell Redifferentiation in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 3D Cell Culture Workflow Tools [sigmaaldrich.com]
Application Notes and Protocols for Ezh2-IN-13 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Ezh2-IN-13, a novel Enhancer of Zeste Homolog 2 (EZH2) inhibitor, in a xenograft model. The information is intended to guide researchers in designing and executing preclinical studies to assess the anti-tumor efficacy of this compound.
Introduction to EZH2 and its Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the transcriptional repression of target genes.[1][6][7][8][9] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers, including lymphomas, sarcomas, and solid tumors, by silencing tumor suppressor genes.[1][3]
This compound and other EZH2 inhibitors work by targeting the enzymatic activity of EZH2, thereby preventing the methylation of H3K27. This leads to a reduction in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes.[1] This modulation of the epigenetic landscape can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, thus inhibiting tumor growth.[1] Beyond its canonical role, EZH2 can also function independently of PRC2 to activate transcription, and it is involved in signaling pathways such as PI3K/Akt and Wnt/β-catenin.[7][9]
Data from In Vivo Studies of Reference EZH2 Inhibitors
While specific in vivo data for this compound is not yet publicly available, the following tables summarize the efficacy of other well-characterized EZH2 inhibitors in various xenograft models. This data can serve as a valuable reference for designing studies with this compound.
Table 1: In Vivo Efficacy of GSK126
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Colorectal Cancer | MC38 | C57BL/6 Mice | 50 mg/kg, daily, intraperitoneally | Suppression of tumor growth | [10] |
| Atherosclerosis | - | ApoE-/- Mice | 50 mg/kg/day, daily, intraperitoneally for 10 weeks | Decreased foam cell formation and monocyte adhesion | [11][12] |
Table 2: In Vivo Efficacy of EPZ6438 (Tazemetostat)
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Colorectal Cancer | MC38 | C57BL/6 Mice | 100 mg/kg, every three days, intraperitoneally | Suppression of tumor growth | [10] |
| Pediatric Brain Tumors | Patient-Derived Orthotopic Xenografts (PDOX) | - | 250 mg/kg | Variable, one model showed prolonged survival with radiation | [13] |
Experimental Protocols
This section provides a detailed protocol for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
I. Animal Model and Cell Line Selection
-
Animal Strain: Select an appropriate immunocompromised mouse strain (e.g., NOD/SCID, NSG, or athymic nude mice) to prevent graft rejection. House animals in a specific-pathogen-free (SPF) facility.[10] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[10][14]
-
Cell Line: Choose a cancer cell line known to be sensitive to EZH2 inhibition. This can be determined through in vitro proliferation and apoptosis assays. For example, the acute myeloid leukemia cell line MOLM-13 has been used in xenograft models for other EZH2 inhibitors.[2]
II. Tumor Implantation
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
III. This compound Formulation and Administration
-
Formulation: Prepare the vehicle control and this compound formulation. A common vehicle for similar compounds is a solution of 20% Dimethyl Sulfoxide (DMSO) in PBS.[11][12] The concentration of this compound should be calculated based on the desired dose and the average weight of the mice.
-
Dosing: Based on data from other EZH2 inhibitors, a starting dose for this compound could be in the range of 50-100 mg/kg.[10][11][12] The dosing frequency could be daily or every few days.
-
Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the vehicle or this compound solution via intraperitoneal injection.
IV. Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or if the mice in the treatment group show signs of significant toxicity.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., staining for H3K27me3 and Ki-67) and another portion can be snap-frozen for western blotting or other molecular analyses.
Visualizations
EZH2 Signaling Pathway
Caption: Mechanism of action of this compound.
Xenograft Study Experimental Workflow
Caption: Workflow for an in vivo xenograft study.
References
- 1. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. A methylation-phosphorylation switch controls EZH2 stability and hematopoiesis | eLife [elifesciences.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ezh2 Regulates Adult Hippocampal Neurogenesis and Memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EZH2 Inhibitor Dosage in Animal Studies
The following application notes and protocols have been compiled based on data from widely studied, potent, and selective EZH2 inhibitors such as Tazemetostat (EPZ-6438) and GSK126. These examples are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide for designing and conducting animal studies with EZH2 inhibitors.
Data Presentation: EZH2 Inhibitor Dosages in Preclinical Models
The following table summarizes quantitative data from various in vivo studies on prominent EZH2 inhibitors. This information can serve as a starting point for dose-range finding studies for novel EZH2 inhibitors like Ezh2-IN-13.
| Compound Name | Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Tazemetostat (EPZ-6438) | Human Chordoma Xenograft (PBRM1-mutated) | Not specified | Not specified | Not specified | 100% overall survival observed in the treated group. | [2] |
| Tazemetostat (EPZ-6438) | Synovial Sarcoma PDX | Not specified | Oral | Not specified | Dose-dependent tumor growth inhibition. | [3][4] |
| Tazemetostat (EPZ-6438) | Relapsed/Refractory Follicular Lymphoma Models | Not specified | Oral | Not specified | Induces cell cycle arrest and apoptosis of lymphoma cells. | [5] |
| GSK343 | SK-N-BE(2) Neuroblastoma Xenograft in mice | Not specified | Not specified | Not specified | Significant decrease in tumor growth compared to vehicle. | [6] |
| EPZ011989 | Mouse xenograft model of human B cell lymphoma | Not specified | Oral | Not specified | Significant tumor growth inhibition. | [7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the EZH2 signaling pathway and a typical experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-13 solubility and preparation for experiments
These application notes provide detailed information on the solubility, preparation, and experimental use of Ezh2-IN-13, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The provided protocols are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.
Product Information and Solubility
This compound is a small molecule inhibitor targeting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). Inhibition of EZH2 leads to a decrease in histone H3 lysine 27 trimethylation (H3K27me3), a critical epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic development.
Chemical and Physical Properties:
| Property | Value | Source |
| Formula | C₃₄H₄₅N₅O₃ | [1] |
| Molecular Weight | 571.75 g/mol | [1] |
| Appearance | Solid | [1] |
| Color | Off-white to light yellow | [1] |
| CAS Number | 1403255-41-3 | [1] |
Solubility Data:
| Solvent | Solubility | Notes | Source |
| DMSO | 125 mg/mL (218.63 mM) | Ultrasonic treatment may be required. Use of new, non-hygroscopic DMSO is recommended for optimal solubility. | [1] |
Stock Solution Preparation and Storage:
Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Source |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Concentration | 10 mM is a common starting concentration. | [1] |
| Powder Storage | -20°C for up to 3 years, or 4°C for up to 2 years. | [1] |
| Stock Solution Storage | -80°C for up to 6 months, or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway
EZH2 is the catalytic subunit of the PRC2 complex, which also includes core components SUZ12, EED, and RBBP4/7. The primary function of PRC2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to chromatin compaction and transcriptional repression of target genes. This compound, as an EZH2 inhibitor, blocks this catalytic activity, resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects. The EZH2 signaling pathway is also interconnected with other major cellular pathways, including the PI3K/AKT and Wnt/β-catenin pathways.
Experimental Protocols
The following are generalized protocols for common assays used to characterize the activity of EZH2 inhibitors. These should be optimized for your specific cell lines and experimental conditions.
Experimental Workflow Overview
A typical workflow for evaluating the cellular effects of this compound involves preparing the compound, treating cells, and then assessing downstream biological effects such as changes in histone methylation, cell viability, and gene expression.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test is 0.01 to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 or 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.[2]
Protocol 2: Western Blot for H3K27me3 Levels
This protocol is to assess the inhibitory effect of this compound on the methylation of Histone H3 at Lysine 27.
Materials:
-
This compound treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-EZH2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for Total Histone H3 as a loading control.[3]
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental systems. Always refer to the manufacturer's safety data sheet (SDS) for handling and disposal information for all reagents. This product is for research use only and is not intended for diagnostic or therapeutic use.
References
Application Notes and Protocols for ChIP-seq Experimental Design with Ezh2-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This repressive histone mark is crucial for gene silencing and is involved in various cellular processes, including cell differentiation, proliferation, and development. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.[1][2] Ezh2-IN-13 is a potent and specific small molecule inhibitor of EZH2, offering a valuable tool to investigate the role of EZH2 in normal physiology and disease.[3]
This document provides detailed application notes and protocols for designing and conducting a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to investigate the genome-wide effects of this compound on H3K27me3 distribution.
Mechanism of Action of this compound
This compound is a potent inhibitor of the methyltransferase activity of EZH2.[3] By binding to the catalytic SET domain of EZH2, it prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This inhibition leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes.
Key Signaling Pathways Involving EZH2
EZH2 is a central regulator in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for interpreting the downstream effects of this compound treatment.
Caption: EZH2 Signaling Pathways and Inhibition by this compound.
Experimental Design Considerations for ChIP-seq with this compound
A well-designed ChIP-seq experiment is critical for obtaining high-quality, interpretable data. Below are key considerations when using this compound.
1. Cell Line Selection and Culture:
-
Choose a cell line known to be sensitive to EZH2 inhibition. This can be determined by assessing baseline EZH2 expression and the effect of EZH2 inhibitors on cell proliferation.
-
Maintain consistent cell culture conditions, including passage number and confluency, to minimize variability.
2. This compound Treatment Optimization:
-
Concentration: While the specific IC50 for this compound is not publicly available, a starting concentration range of 1-10 µM is recommended based on the activity of other potent EZH2 inhibitors like GSK126 and EPZ-6438. A dose-response experiment should be performed to determine the optimal concentration that effectively reduces global H3K27me3 levels without causing excessive cytotoxicity.
-
Duration: Treatment times of 3 to 8 days are often required to observe significant reductions in the stable H3K27me3 mark. A time-course experiment (e.g., 2, 4, 6, 8 days) is recommended to identify the optimal treatment duration.
Table 1: Recommended Starting Conditions for this compound Treatment
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 10 µM | Perform a dose-response to determine optimal concentration. |
| Treatment Duration | 3 - 8 days | Perform a time-course to determine optimal duration. |
| Vehicle Control | DMSO | Use the same concentration as the this compound treatment. |
3. Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO (or other solvent) used to dissolve this compound for the same duration.
-
Input DNA Control: A sample of sonicated chromatin that has not been subjected to immunoprecipitation. This is essential for correcting for biases in chromatin shearing and sequencing.
-
IgG Control: A non-specific antibody of the same isotype as the anti-H3K27me3 antibody. This control helps to identify non-specific binding of antibodies to chromatin.
4. Spike-in Normalization for Global H3K27me3 Changes:
-
Standard ChIP-seq normalization methods often fail to detect global changes in histone modifications.[4]
-
To accurately quantify the global reduction in H3K27me3 following this compound treatment, it is highly recommended to use a spike-in normalization strategy.[4][5][6] This involves adding a known amount of chromatin from a different species (e.g., Drosophila melanogaster) to each experimental sample before immunoprecipitation. A species-specific antibody (e.g., anti-H2Av for Drosophila) is then used to pull down the spike-in chromatin. The amount of spike-in DNA recovered can be used to normalize the amount of target DNA (human H3K27me3) across different samples.
Detailed Protocol: H3K27me3 ChIP-seq with this compound Treatment and Spike-in Normalization
This protocol is adapted from established H3K27me3 ChIP-seq protocols and incorporates the use of this compound and spike-in normalization.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator (e.g., Bioruptor)
-
Anti-H3K27me3 antibody (ChIP-grade)
-
Anti-H2Av antibody (for Drosophila spike-in)
-
Protein A/G magnetic beads
-
Drosophila melanogaster S2 cell chromatin (for spike-in)
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Experimental Workflow Diagram:
Caption: ChIP-seq Experimental Workflow with this compound.
Protocol Steps:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with the optimized concentration and duration of this compound or DMSO vehicle.
-
-
Crosslinking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Harvest cells and perform cell and nuclear lysis.
-
Resuspend the nuclear pellet in a suitable buffer for sonication.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Verify the fragment size by running an aliquot on an agarose gel.
-
-
Spike-in and Immunoprecipitation:
-
For each ChIP reaction, use a standardized amount of sheared chromatin (e.g., 10-25 µg).
-
Add a fixed amount of Drosophila S2 chromatin to each sample (e.g., 1-5% of the total chromatin amount).
-
Set aside an aliquot of the mixed chromatin as the input control.
-
To the remaining chromatin, add the anti-H3K27me3 antibody and the anti-H2Av antibody. For the IgG control, use a non-specific IgG.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Add NaCl to the eluates and input samples and incubate at 65°C for at least 4 hours to reverse the crosslinks.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing. A sequencing depth of at least 20-30 million reads per sample is recommended for histone modifications.
-
Table 2: Key Parameters for H3K27me3 ChIP-seq Protocol
| Step | Parameter | Recommendation |
| Crosslinking | Formaldehyde Concentration | 1% |
| Duration | 10 minutes | |
| Chromatin Shearing | Fragment Size | 200 - 500 bp |
| Immunoprecipitation | Antibody Amount | Titrate for optimal signal-to-noise ratio |
| Spike-in Chromatin | Amount | 1-5% of total chromatin |
| Sequencing | Read Depth | >20 million reads per sample |
| Read Length | Single-end 50 bp is often sufficient |
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (for the experimental samples) and the Drosophila reference genome (for the spike-in).
-
Spike-in Normalization: Calculate a normalization factor for each sample based on the number of reads that align to the Drosophila genome. Apply this factor to the human-aligned reads to normalize for global changes in H3K27me3.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K27me3 enrichment in the normalized data, using the input DNA as a control.
-
Differential Binding Analysis: Compare the H3K27me3 profiles between the this compound-treated and vehicle-treated samples to identify regions with significantly altered H3K27me3 levels.
-
Downstream Analysis:
-
Annotate the differential H3K27me3 peaks to nearby genes.
-
Perform gene ontology and pathway analysis to understand the biological processes affected by this compound treatment.
-
Integrate with gene expression data (e.g., RNA-seq) to correlate changes in H3K27me3 with changes in transcription.
-
Conclusion
This document provides a comprehensive guide for designing and executing a ChIP-seq experiment to study the effects of the EZH2 inhibitor, this compound. By carefully optimizing treatment conditions, including appropriate controls, and employing a spike-in normalization strategy, researchers can obtain high-quality data to elucidate the genome-wide consequences of EZH2 inhibition. This approach will provide valuable insights into the therapeutic potential of targeting EZH2 in various diseases.
References
- 1. EZH2 inhibitors: a patent review (2014-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A patent review of EZH2 inhibitors from 2017 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-seq Analysis of Ezh2-IN-13 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting RNA-sequencing (RNA-seq) analysis on cells treated with Ezh2-IN-13, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.
Introduction to this compound and its Mechanism of Action
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. In various cancers, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to the silencing of tumor suppressor genes and promoting cancer progression.
This compound is a potent small molecule inhibitor of EZH2.[1] By competitively binding to the EZH2 catalytic site, it blocks the methylation of H3K27, leading to a global reduction in H3K27me3 levels. This inhibition reactivates the expression of previously silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] RNA-seq is a powerful tool to elucidate the transcriptomic consequences of this compound treatment and identify key downstream pathways and potential biomarkers.
Expected Transcriptomic Effects of this compound Treatment
Based on studies with structurally similar and functionally equivalent EZH2 inhibitors such as Tazemetostat and GSK126, treatment with this compound is expected to induce significant changes in the gene expression profiles of cancer cells.
Data Presentation: Representative Gene Expression Changes
Disclaimer: The following data is representative of the effects of potent EZH2 inhibitors on cancer cell lines. Specific gene expression changes induced by this compound may vary depending on the cell type and experimental conditions. No public RNA-seq data is currently available for this compound.
Table 1: Commonly Upregulated Genes Following EZH2 Inhibition
| Gene Symbol | Gene Name | Function | Representative Log2 Fold Change |
| Immune Response & Interferon Signaling | |||
| IFI6 | Interferon Alpha Inducible Protein 6 | Antiviral and pro-apoptotic functions | 3.5 |
| ISG15 | ISG15 Ubiquitin Like Modifier | Antiviral and immunomodulatory functions | 4.2 |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | Antiviral enzyme, dsRNA sensing pathway | 3.8 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | T-cell chemoattractant | 5.1 |
| Tumor Suppressors & Cell Cycle Inhibitors | |||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest at G1/S | 2.8 |
| KLF4 | Kruppel Like Factor 4 | Transcription factor, tumor suppressor | 3.1 |
| Mesenchymal-to-Epithelial Transition (MET) Markers | |||
| CDH1 | Cadherin 1 (E-cadherin) | Cell-cell adhesion, epithelial marker | 2.5 |
Table 2: Commonly Downregulated Genes Following EZH2 Inhibition
| Gene Symbol | Gene Name | Function | Representative Log2 Fold Change |
| DNA Damage Repair | |||
| UNG | Uracil-DNA Glycosylase | Base excision repair | -2.1 |
| PARP1 | Poly(ADP-Ribose) Polymerase 1 | DNA repair and programmed cell death | -1.8 |
| Cell Cycle Progression | |||
| E2F1 | E2F Transcription Factor 1 | G1/S transition | -2.5 |
| MYC | MYC Proto-Oncogene | Transcription factor, cell proliferation | -2.0 |
| EZH2 and PRC2 Components (feedback) | |||
| EZH2 | Enhancer Of Zeste 2 Polycomb Repressive Complex 2 Subunit | Histone methyltransferase | -1.5 |
Signaling Pathways Modulated by this compound
EZH2 inhibition impacts several critical signaling pathways involved in cancer. The reactivation of silenced genes and the alteration of the epigenetic landscape lead to a cascade of downstream effects.
Caption: Mechanism of this compound action and its cellular consequences.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible and high-quality RNA-seq data.
1. Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines known to be sensitive to EZH2 inhibition (e.g., SMARCB1-deficient rhabdoid tumors, ARID1A-mutant ovarian cancer, or various lymphomas).
-
Culture Conditions: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -80°C. Further dilute in culture medium to the desired final concentration immediately before use.
-
Treatment Protocol:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere and resume growth for 24 hours.
-
Replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 1-10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours to 11 days, depending on the experimental goals).
-
Harvest the cells for RNA extraction. Ensure to have at least three biological replicates for each condition.
-
2. RNA Extraction and Quality Control
-
RNA Extraction:
-
Lyse the cells directly in the culture plate using a lysis buffer containing a denaturing agent (e.g., TRIzol or buffers from commercial kits like Qiagen RNeasy).
-
Homogenize the lysate.
-
Isolate the total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform and precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA-seq.
-
3. RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA.
-
Poly(A) Selection: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the mRNA into smaller pieces using divalent cations under elevated temperature.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to enrich for fragments with adapters on both ends.
-
-
Library Quality Control:
-
Assess the library size distribution using a bioanalyzer.
-
Quantify the library concentration using qPCR.
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads of sufficient depth (e.g., 20-30 million reads per sample).
-
4. RNA-seq Data Analysis Workflow
Caption: A standard bioinformatics workflow for RNA-seq data analysis.
-
Step 1: Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Step 2: Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Step 3: Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38/hg38 for human) using a splice-aware aligner like STAR.
-
Step 4: Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Step 5: Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound treated and control samples.
-
Step 6: Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways and functions that are significantly enriched in the list of differentially expressed genes.
Conclusion
RNA-seq analysis of cells treated with this compound provides a powerful approach to understand its mechanism of action and its impact on the cancer cell transcriptome. The protocols and expected outcomes described in these application notes offer a robust framework for researchers to design and execute their experiments, ultimately contributing to the development of novel epigenetic therapies.
References
Application of Ezh2-IN-13 in Epigenetic Research: A Guide for Researchers
A Note on Ezh2-IN-13 Data Availability:
While this compound is documented as a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a critical enzyme in epigenetic regulation, publicly available research detailing its specific applications, quantitative biological data, and established experimental protocols is currently limited. This compound is referenced as compound 73 in patent WO2017139404.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of potent EZH2 inhibitors in epigenetic research, using methodologies and data from well-characterized EZH2 inhibitors as a proxy for this compound. The provided protocols and data should be considered as a starting point and will require optimization and validation for this compound specifically.
Introduction to EZH2 and its Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] It plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers and other diseases, making it a compelling target for therapeutic intervention.[2]
EZH2 inhibitors are small molecules designed to block the catalytic activity of EZH2, thereby reducing global H3K27me3 levels and reactivating the expression of tumor suppressor genes.[2] These inhibitors are valuable tools for studying the biological functions of EZH2 and for developing novel therapeutic strategies.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C34H45N5O |
| Molecular Weight | 571.75 g/mol |
| CAS Number | 1403255-41-3 |
Source: MedchemExpress[1]
Key Applications of EZH2 Inhibitors in Epigenetic Research
The application of potent EZH2 inhibitors like this compound can be explored in several key areas of epigenetic research:
-
Cancer Biology: Investigating the role of EZH2 in tumorigenesis, cancer cell proliferation, metastasis, and drug resistance.
-
Developmental Biology: Studying the function of EZH2 in cell fate decisions, differentiation, and embryonic development.
-
Immunology: Elucidating the role of EZH2 in immune cell development, differentiation, and function.
-
Neuroscience: Exploring the involvement of EZH2 in neuronal development, synaptic plasticity, and neurological disorders.
-
Cardiovascular Disease: Investigating the role of EZH2 in cardiac development and the pathogenesis of heart diseases.
Signaling Pathways Modulated by EZH2 Inhibition
EZH2 activity is intertwined with various cellular signaling pathways. Inhibition of EZH2 can therefore have widespread effects on cellular function. The following diagram illustrates some of the key signaling pathways known to be influenced by EZH2.
Figure 1: EZH2 inhibition leads to derepression of target genes, impacting multiple downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to characterize the effects of EZH2 inhibitors. These should be adapted and optimized for the specific cell lines and experimental conditions, as well as for this compound.
Cell Viability and Proliferation Assay
This protocol is designed to determine the effect of an EZH2 inhibitor on the viability and proliferation of cancer cells.
Workflow Diagram:
Figure 2: Workflow for determining cell viability upon EZH2 inhibitor treatment.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis for H3K27me3 Levels
This protocol is used to assess the direct pharmacological effect of an EZH2 inhibitor on its target.
Methodology:
-
Cell Lysis: Treat cells with the EZH2 inhibitor for a specified time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions where H3K27me3 is enriched and how this is altered by EZH2 inhibition.
Workflow Diagram:
References
Troubleshooting & Optimization
Ezh2-IN-13 Technical Support Center: Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with Ezh2-IN-13 in cellular experiments.
FAQs and Troubleshooting
Q1: I am not observing any phenotypic effect after treating my cells with this compound. What are the potential reasons?
A1: A lack of response to this compound can stem from several factors, ranging from experimental setup to the intrinsic biology of your cell line. Here is a step-by-step troubleshooting guide to help you identify the issue.
Troubleshooting Workflow
Figure 1: A stepwise workflow for troubleshooting the lack of this compound effect.
Step 1: Compound Integrity and Experimental Protocol
Issue: The inhibitor may not be active or reaching its target effectively.
Solutions:
-
Solubility: this compound is soluble in DMSO.[1] Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO. The datasheet for this compound specifies a solubility of 125 mg/mL in DMSO with the need for ultrasonic assistance.[1] Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Improper storage can lead to compound degradation.
-
Stability in Media: Assess the stability of this compound in your specific cell culture medium. The compound's stability can be affected by the components of the medium and incubation conditions. Consider performing a stability assay using HPLC-MS.
-
Concentration and Duration: Ensure that the concentration and duration of treatment are appropriate for your cell line. The effective concentration of Ezh2 inhibitors can vary significantly between cell lines.[3] A dose-response experiment is crucial to determine the optimal concentration. Treatment durations of 48 to 96 hours are common for observing effects on H3K27me3 levels and cell viability.[4][5]
Step 2: Confirmation of Target Engagement
Issue: this compound may not be inhibiting its intended target, EZH2, in your cells.
Solution:
-
Western Blot for H3K27me3: The most direct way to confirm EZH2 inhibition is to measure the levels of its catalytic product, trimethylated histone H3 at lysine 27 (H3K27me3). A successful inhibition should result in a significant decrease in global H3K27me3 levels.
Experimental Protocol: Western Blot for H3K27me3
-
Cell Lysis: After treating cells with this compound for the desired time, harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting H3K27me3 Western Blot:
-
| Problem | Possible Cause | Solution |
| No or weak H3K27me3 signal | Insufficient primary antibody concentration. | Increase antibody concentration or incubation time. |
| Low abundance of H3K27me3 in the sample. | Load more protein. Use a positive control lysate. | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. | |
| High background | Insufficient blocking or washing. | Increase blocking time and/or washing steps. |
| Primary antibody concentration too high. | Decrease antibody concentration. | |
| No change in H3K27me3 after treatment | Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. |
| Cell line is resistant to the inhibitor. | Investigate resistance mechanisms. |
Step 3: Assessment of Cellular Response
Issue: The inhibitor is engaging the target, but the expected downstream cellular effects are not observed.
Solutions:
-
Cell Viability Assays: A decrease in cell viability is a common outcome of EZH2 inhibition in sensitive cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT/CCK8)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Apoptosis Assays: EZH2 inhibition can induce apoptosis in certain cancer cells.[6][7]
Experimental Protocol: Apoptosis Assay (Caspase-Glo 3/7)
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
| Cell Viability and Apoptosis Data for EZH2 Inhibitors (Representative) | ||
| Inhibitor | Cell Line | IC50 (µM) |
| GSK126 | A704 (PBRM1-deficient) | 12.83 |
| GSK126 | Caki-1 (PBRM1-wildtype) | 28.86 |
| EPZ-6438 | HEC-50B (High EZH2) | 1.0 |
| EPZ-6438 | HEC-151 (Low EZH2) | 23.5 |
| UNC1999 | INA-6 | ~1 |
Note: Specific IC50 values for this compound are not widely published and should be determined empirically for your cell line of interest.
Step 4: Investigation of Resistance Mechanisms
Issue: Your cell line may have intrinsic or acquired resistance to EZH2 inhibitors.
Potential Mechanisms and Solutions:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival pathways.
-
Mutations in EZH2: While less common for acquired resistance to non-covalent inhibitors, mutations in the EZH2 gene can affect inhibitor binding.
-
Cellular Context and Microenvironment: The tumor microenvironment can influence the efficacy of EZH2 inhibitors.[9] Growing cells in 3D culture systems may better recapitulate the in vivo environment and reveal sensitivities not observed in 2D culture.
EZH2 Signaling Pathway
Figure 2: Simplified EZH2 signaling pathway and the point of intervention for this compound.
Q2: How can I assess the stability of this compound in my cell culture medium?
A2: You can assess the stability of your compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Protocol: Compound Stability Assay by HPLC-MS
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, take an aliquot of the medium.
-
-
Protein Precipitation:
-
To remove proteins that can interfere with the analysis, add a cold organic solvent (e.g., acetonitrile) to the media samples.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an appropriate vial for LC-MS analysis.
-
Inject the samples into an HPLC system coupled to a mass spectrometer.
-
Develop a chromatographic method to separate this compound from other components in the medium.
-
Use the mass spectrometer to detect and quantify the amount of intact this compound at each time point by monitoring its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Plot the concentration of this compound over time to determine its stability profile in the cell culture medium. A significant decrease in concentration over time indicates instability.
-
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Ezh2-IN-13 off-target effects and mitigation
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of EZH2 inhibitors?
EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] Its primary function is to trimethylate histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3][5] EZH2 inhibitors are designed to block this methyltransferase activity, leading to a global decrease in H3K27me3 levels.[4] This can reactivate the expression of tumor suppressor genes that are aberrantly silenced in cancer.[6]
Key on-target effects include:
-
Inhibition of cancer cell proliferation.[7]
Q2: What are the potential off-target effects of EZH2 inhibitors?
While EZH2 inhibitors are designed to be specific, they can have off-target effects, which may be due to the inhibitor binding to other proteins or EZH2 having functions independent of its catalytic activity within PRC2.[5][8]
Potential off-target effects can include:
-
Modulation of other signaling pathways: Resistance to EZH2 inhibition can occur through the activation of bypass pathways such as the IGF-1R, MEK, or PI3K pathways.[5]
-
Effects on non-histone proteins: EZH2 can methylate non-histone proteins, and inhibitors might interfere with these processes.[5][8]
-
Transcriptional activation: EZH2 can also act as a transcriptional activator in certain contexts, a function that could be inadvertently affected by inhibitors.[5][8]
-
Alterations in cholesterol metabolism: One study on the EZH2 inhibitor GSK126 in diffuse midline glioma cells revealed an unexpected off-target effect leading to an inducible sensitivity to cholesterol biosynthesis inhibitors.[9][10]
Q3: How can I mitigate potential off-target effects in my experiments?
Mitigating off-target effects is crucial for ensuring the validity of your experimental results. Here are some strategies:
-
Use multiple, structurally distinct inhibitors: This helps to determine if the observed phenotype is due to the inhibition of EZH2 or an off-target effect of a specific compound.
-
Perform rescue experiments: Re-introducing a wild-type, but not a catalytically inactive, version of EZH2 should rescue the on-target phenotype.
-
Use genetic approaches: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout EZH2 can help confirm that the observed effects are due to the loss of EZH2 function.[9][10]
-
Dose-response studies: Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Comprehensive molecular profiling: Utilize techniques like RNA-sequencing and proteomics to get a global view of the changes induced by the inhibitor and identify potential off-target pathway modulation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected phenotype (e.g., no decrease in cell proliferation) | 1. Cell line insensitivity: The chosen cell line may not be dependent on EZH2 activity. 2. Drug resistance: Acquired or intrinsic resistance mechanisms may be present.[5] 3. Inactive compound: The inhibitor may have degraded. | 1. Confirm EZH2 dependency: Check for high EZH2 expression or EZH2 activating mutations in your cell line. 2. Investigate resistance pathways: Analyze the expression and activation of proteins in pathways like PI3K/AKT/mTOR.[5] 3. Verify compound activity: Test the inhibitor on a known sensitive cell line and confirm a reduction in global H3K27me3 levels via Western blot or ELISA. |
| Unexpected or contradictory results | 1. Off-target effects: The inhibitor may be affecting other cellular processes. 2. EZH2 non-canonical functions: The observed phenotype might be related to EZH2's non-PRC2 functions.[8] | 1. Implement mitigation strategies: Use multiple inhibitors and genetic knockdown to confirm the phenotype is EZH2-dependent. 2. Explore non-canonical roles: Investigate EZH2's role as a transcriptional co-activator or its interaction with other proteins in your model system.[8] |
| Variability between experiments | 1. Inconsistent inhibitor concentration: Errors in dilution or storage. 2. Cell culture conditions: Variations in cell density, passage number, or media. | 1. Prepare fresh dilutions: Aliquot the inhibitor upon receipt and prepare fresh working solutions for each experiment. 2. Standardize cell culture: Maintain consistent cell culture practices and regularly check for mycoplasma contamination. |
Quantitative Data Summary
Table 1: Efficacy of Select EZH2 Inhibitors in Different Cancer Types
| Inhibitor | Cancer Type | Key Finding | Reference |
| Tazemetostat | Follicular Lymphoma (EZH2-mutant) | 69% overall response rate in patients. | [7] |
| Tazemetostat | Epithelioid Sarcoma (INI1-loss) | 15% objective response rate in adult patients. | [5] |
| GSK126 | Diffuse Midline Glioma (in vitro) | Significant inhibitory effects on cell proliferation and induction of apoptosis. | [9][10] |
Key Experimental Protocols
1. Western Blot for H3K27me3 Levels
-
Objective: To confirm the on-target activity of an EZH2 inhibitor by measuring the global reduction in H3K27 trimethylation.
-
Methodology:
-
Treat cells with the EZH2 inhibitor at various concentrations and time points.
-
Lyse the cells and extract total histones.
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
Use an antibody for total Histone H3 as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
-
2. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To assess the effect of an EZH2 inhibitor on cancer cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EZH2 inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a reagent that measures ATP content as an indicator of cell viability (e.g., CellTiter-Glo®).
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Canonical EZH2 signaling pathway within the PRC2 complex.
Caption: Mechanism of action of EZH2 inhibitors.
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. The roles of EZH2 in cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of EZH2 in cell lineage determination and relative signaling pathways [imrpress.com]
- 4. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ezh2-IN-13 Resistance in Cancer Cells
Disclaimer: Ezh2-IN-13 is a potent EZH2 inhibitor.[1] However, as of late 2025, specific published data on resistance mechanisms to this compound is limited. The following troubleshooting guide and frequently asked questions are based on established resistance mechanisms observed with other EZH2 inhibitors, such as tazemetostat and GSK126.[2][3] These inhibitors share a common target, and it is scientifically plausible that cancer cells may develop similar strategies to evade their effects. Researchers using this compound are encouraged to consider these potential mechanisms in their experiments.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach for researchers encountering resistance to this compound in their cancer cell models.
| Observed Problem | Potential Cause | Suggested Experimental Action |
| No significant decrease in cell viability after this compound treatment. | 1. Suboptimal drug concentration or treatment duration. 2. Intrinsic resistance of the cell line. 3. Acquired resistance through genetic or epigenetic alterations. | 1. Perform a dose-response curve and time-course experiment to determine the optimal concentration and duration of this compound treatment. 2. Assess baseline EZH2 expression and activity in the cell line. 3. For acquired resistance, proceed to investigate the mechanisms outlined below. |
| Initial response to this compound followed by relapse. | 1. Selection and expansion of a pre-existing resistant subclone. 2. Development of acquired resistance mutations. | 1. Isolate and characterize the resistant cell population. 2. Perform genomic sequencing of the resistant cells to identify potential mutations in EZH2 or related pathways. |
| Reduced H3K27me3 levels but no corresponding anti-cancer effect. | 1. Decoupling of EZH2's methyltransferase activity from cell cycle control. 2. Activation of compensatory signaling pathways. | 1. Analyze the cell cycle profile of treated cells. 2. Investigate the activation status of key survival pathways such as PI3K/AKT and MAPK. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to EZH2 inhibitors?
A1: Resistance to EZH2 inhibitors can be broadly categorized into three main areas:
-
Alterations in the Polycomb Repressive Complex 2 (PRC2): This includes secondary mutations in the EZH2 gene that prevent the inhibitor from binding to its target.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of EZH2 inhibition. Common examples include the PI3K/AKT/mTOR and MAPK/ERK pathways.[2]
-
Dysregulation of Cell Cycle Control: Mutations in key cell cycle regulators, particularly the loss of function of the Retinoblastoma (RB1) tumor suppressor, can uncouple EZH2 inhibition from cell cycle arrest, allowing cells to continue proliferating despite treatment.[4][5][6]
Q2: My cancer cells are resistant to this compound. What are the first steps I should take to investigate the resistance mechanism?
A2: A logical first step is to confirm target engagement. Use Western blotting to verify that this compound treatment leads to a reduction in global H3K27me3 levels in your resistant cells compared to untreated controls. If H3K27me3 levels are unchanged, it could suggest a problem with drug uptake or a mutation in EZH2 that prevents binding. If H3K27me3 is reduced but the cells are still proliferating, this points towards a downstream resistance mechanism.
Q3: Can combination therapies overcome this compound resistance?
A3: Yes, combination therapies are a promising strategy. Based on the mechanism of resistance, different combinations can be considered:
-
For resistance mediated by cell cycle dysregulation (e.g., RB1 loss): Combining this compound with inhibitors of cell cycle kinases, such as AURKB inhibitors, may be effective.[4][5]
-
For resistance driven by activation of survival pathways: Co-treatment with inhibitors of the PI3K/AKT or MAPK pathways could restore sensitivity.
-
For resistance due to EZH2 mutations: In some cases, cells resistant to one EZH2 inhibitor may remain sensitive to another that binds differently or to inhibitors of other PRC2 complex components like EED.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on EZH2 inhibitor resistance.
Table 1: IC50 Values of EZH2 Inhibitors in Sensitive and Resistant Cell Lines
| Inhibitor | Sensitive Cell Line | IC50 (nM) | Resistant Cell Line | IC50 (nM) | Reference |
| Tazemetostat | KARPAS-422 (EZH2 mutant) | 9 | KARPAS-422-R | >10,000 | [3] |
| GSK126 | WSU-DLCL2 (EZH2 mutant) | 15 | WSU-DLCL2-R | >10,000 | [2] |
Table 2: Combination Therapy Synergism
| EZH2 Inhibitor | Combination Agent | Cell Line | Effect | Reference |
| Tazemetostat | Barasertib (AURKB inhibitor) | G401 (SMARCB1-deficient) | Synergistic reduction in cell viability | [4] |
| GSK126 | Alpelisib (PI3K inhibitor) | SU-DHL-10-R (GSK126-resistant) | Partial restoration of sensitivity | [3] |
Experimental Protocols
Protocol 1: Generation of EZH2 Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with the EZH2 inhibitor (e.g., this compound) at a concentration equivalent to the IC50.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium as the cells begin to recover and proliferate. This process may take several months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Confirm the resistant phenotype of the selected clones by performing a cell viability assay and comparing their IC50 to the parental cell line.
Protocol 2: Western Blotting for H3K27me3
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against H3K27me3. Also, probe for total Histone H3 as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K27me3.
Visualizations
Signaling Pathways in EZH2 Inhibitor Resistance
Caption: Mechanisms of resistance to EZH2 inhibition.
Experimental Workflow for Investigating Resistance
Caption: A workflow for troubleshooting this compound resistance.
Logical Relationships in Overcoming Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Ezh2-IN-13 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Ezh2-IN-13 in long-term experiments. The information provided is intended to help identify and address potential stability-related issues to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the compound in its solid (powder) form is more stable than in solution.[1][2] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3]
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] It is important to use a high-purity, anhydrous grade of DMSO, as moisture can promote compound degradation. For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]
Q3: I'm observing a diminished effect of this compound in my long-term cell culture experiment. Is the compound unstable?
A3: While chemical instability is a possibility, a diminished effect can also be due to several other factors. These include compound precipitation in the aqueous culture medium, adsorption to plasticware, cellular metabolism of the compound, or changes in cell culture conditions.[5][6] It is recommended to follow the troubleshooting guide below to diagnose the issue.
Q4: How often should I replace the culture medium containing this compound in my long-term experiment?
A4: The frequency of media changes depends on the stability of this compound in your specific experimental conditions and the metabolic activity of your cells. For long-term experiments, it is good practice to replace the media with freshly diluted compound every 24-72 hours to ensure a consistent effective concentration. A stability test of the compound in your culture medium can help determine the optimal replacement schedule (see Experimental Protocols section).
Troubleshooting Guide: Diminished Compound Activity
If you are experiencing a loss of this compound activity in a long-term experiment, follow this step-by-step guide to identify the potential cause.
-
Verify Stock Solution Integrity:
-
Action: Use a fresh aliquot of your this compound stock solution that has not undergone multiple freeze-thaw cycles.
-
Rationale: Repeated freezing and thawing can lead to compound degradation.[1]
-
-
Check for Precipitation:
-
Action: After diluting the stock solution into your aqueous culture medium, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). You can also check a drop of the working solution under a microscope.[2]
-
Rationale: this compound may have limited solubility in aqueous solutions. Precipitation will lower the effective concentration of the inhibitor.[5]
-
-
Assess Compound Stability in Media:
-
Action: Perform a stability assay by incubating this compound in your complete cell culture medium at 37°C for various durations (e.g., 0, 24, 48, 72 hours). Then, test the biological activity of these pre-incubated solutions.
-
Rationale: This will determine if the compound is chemically degrading in the culture environment over time.
-
-
Consider Cellular Metabolism:
-
Action: If the compound appears stable in media alone, consider that your cells may be metabolizing this compound. This can be investigated using techniques like LC-MS to analyze the compound's concentration in the culture supernatant over time in the presence of cells.
-
Rationale: Cells can enzymatically modify and inactivate small molecules, reducing their effective concentration.[6]
-
-
Evaluate Experimental Conditions:
-
Action: Review your experimental protocol for any recent changes in cell density, serum concentration, or other culture conditions.
-
Rationale: Changes in experimental parameters can alter the cellular response to the inhibitor. For example, higher cell densities may require higher compound concentrations.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from light and moisture.[4] |
| 4°C | Up to 2 years | For shorter-term storage.[4] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[4][7] |
| -20°C | Up to 1 month | For more frequent use.[4][7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in complete cell culture medium over a typical experimental timeframe.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Target cells for the bioassay
-
Cell viability assay reagents (e.g., CellTiter-Glo®)
-
Plate reader
Methodology:
-
Preparation of Test Solutions:
-
Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration (e.g., 1 µM).
-
Aliquot this working solution into several sterile microcentrifuge tubes, one for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
Remove one tube at each designated time point (e.g., 0, 8, 24, 48, and 72 hours). The 0-hour sample serves as the positive control.
-
Immediately after removal, store the samples at -80°C until the bioassay is performed.
-
-
Bioassay for Activity:
-
Thaw all the collected samples.
-
Seed your target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the this compound samples from each time point. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the cells for a period sufficient to observe a biological effect (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the percentage of inhibitor activity (e.g., growth inhibition) as a function of the pre-incubation time.
-
A significant decrease in activity over time indicates potential instability of this compound under the tested conditions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for diminished this compound activity.
References
Technical Support Center: Enhancing In Vivo Delivery of Ezh2-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the EZH2 inhibitor, Ezh2-IN-13. The focus is on overcoming common challenges associated with its in vivo delivery to enhance experimental success.
Troubleshooting Guides
Issue 1: Poor Bioavailability or Suboptimal Target Engagement In Vivo
Possible Cause: this compound, like many small molecule inhibitors, is likely hydrophobic, leading to poor solubility in aqueous solutions and rapid clearance in vivo.[1][2] This can result in low plasma concentrations and insufficient accumulation at the target site.
Troubleshooting Steps:
-
Formulation Optimization: The most critical step is to improve the formulation of this compound. Consider the following strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can significantly improve its solubility, stability, and pharmacokinetic profile.[3][4] Albumin-based nanoparticles, for instance, have been shown to be effective for other EZH2 inhibitors like GSK126.[3][4]
-
Liposomal Formulation: Liposomes are another effective delivery vehicle for hydrophobic drugs, protecting them from degradation and improving their circulation time.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, SEDDS can enhance the absorption of lipophilic drugs.[2][6]
-
Hydrophobic Ion Pairing (HIP): This technique increases the lipophilicity of a compound, which can improve its loading into lipid-based delivery systems.[7][8]
-
-
Vehicle Selection: If using a simple vehicle for preclinical studies, ensure it is appropriate for hydrophobic compounds. Common vehicles include:
-
DMSO (dimethyl sulfoxide) followed by dilution in corn oil or a solution containing PEG400, Tween 80, and saline. Note: Always perform vehicle-only controls to assess any potential toxicity or off-target effects of the vehicle itself.
-
-
Route of Administration: The route of administration can significantly impact bioavailability. While oral gavage is common, consider alternative routes that may bypass first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection, if your experimental model allows.[9]
Experimental Protocol: Albumin Nanoparticle Formulation of an EZH2 Inhibitor (Adapted from GSK126 studies) [3][4]
| Step | Procedure |
| 1 | Preparation of Drug Solution: Dissolve this compound in a suitable organic solvent (e.g., acetone). |
| 2 | Preparation of Albumin Solution: Prepare a solution of bovine serum albumin (BSA) in deionized water. |
| 3 | Nanoparticle Formation: Add the this compound solution dropwise into the BSA solution under constant stirring. |
| 4 | Solvent Evaporation: Remove the organic solvent using a rotary evaporator. |
| 5 | Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unloaded drug. |
| 6 | Resuspension: Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration. |
| 7 | Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency. |
Data Presentation: Comparison of Formulation Strategies for Hydrophobic Drugs
| Formulation Strategy | Average Particle Size | Encapsulation Efficiency | Key Advantages |
| Albumin Nanoparticles | 30-200 nm[3][4] | >90%[3][4] | Biocompatible, biodegradable, potential for tumor targeting.[3][4] |
| Liposomes | 80-200 nm | Variable (50-90%) | Versatile, can encapsulate both hydrophilic and hydrophobic drugs.[5] |
| SEDDS | Forms <200 nm emulsion in situ | >95% | Enhances oral bioavailability.[2][6] |
Issue 2: Off-Target Toxicity or Adverse Effects
Possible Cause: High doses of this compound required to achieve efficacy with a suboptimal formulation can lead to off-target effects and systemic toxicity.[3][4] For example, some EZH2 inhibitors have been associated with dysregulated lipid metabolism.[3]
Troubleshooting Steps:
-
Enhance Targeting: Utilize delivery systems that can passively or actively target the tumor tissue.
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles and liposomes can accumulate in tumor tissues due to the EPR effect.[10]
-
Active Targeting: Conjugate targeting ligands (e.g., antibodies, peptides) to the surface of your delivery vehicle to direct it to specific cell types.
-
-
Dose Optimization: Once a more effective delivery system is in place, you may be able to reduce the overall dose of this compound while maintaining or even improving its anti-tumor efficacy.[11]
-
Monitor for Known EZH2 Inhibitor-Related Toxicities: Be aware of potential side effects observed with other EZH2 inhibitors, such as effects on lipid metabolism, and monitor your animals accordingly.[12]
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if my in vivo experiment with this compound is not showing the expected results?
A1: First, verify the activity of your this compound compound in vitro to ensure its potency has not degraded. Next, critically evaluate your in vivo delivery strategy. Poor formulation is a very common reason for lack of efficacy in vivo. Consider the troubleshooting steps outlined in Issue 1.
Q2: How can I determine the maximum tolerated dose (MTD) of my this compound formulation?
A2: Conduct a dose-escalation study in a small cohort of animals. Start with a low dose and gradually increase it in different groups. Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and any other adverse events. The MTD is the highest dose that does not cause unacceptable toxicity.
Q3: What is the general mechanism of action for EZH2 inhibitors?
A3: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27me3).[13][14] This methylation mark leads to transcriptional repression of target genes. EZH2 inhibitors block this catalytic activity, leading to a decrease in H3K27me3 levels and the reactivation of tumor suppressor genes.[15]
Q4: Are there any known resistance mechanisms to EZH2 inhibitors?
A4: Yes, resistance to EZH2 inhibitors can emerge. Studies with the EZH2 inhibitor tazemetostat have shown that mutations in components of the SWI/SNF chromatin remodeling complex, such as SMARCB1, can confer resistance.[16][17] Additionally, alterations in cell cycle regulation, for example, through the RB1/E2F axis, have been implicated in resistance.[16][17]
Visualizations
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with formulated this compound.
Caption: A logical troubleshooting workflow for poor in vivo efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal co-encapsulation of a novel gemini lipopeptide and a CpG-ODN induces a strong Th1 response with the co-activation of a Th2/Th17 profile and high antibody levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9949999B2 - Inhibitors of human EZH2, and methods of use thereof - Google Patents [patents.google.com]
- 10. The promise and challenge of in vivo delivery for genome therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancer of zeste homolog 2 (EZH2) regulates adipocyte lipid metabolism independent of adipogenic differentiation: Role of apolipoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Ezh2-IN-13 Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues with Ezh2-IN-13 treatment. The information is structured to directly address common problems observed during experimentation with EZH2 inhibitors.
Troubleshooting Guide
Researchers may encounter several common issues when assessing cell viability following treatment with an EZH2 inhibitor like this compound. This guide offers potential explanations and solutions to these challenges.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Effect on Cell Viability | Cell Line Resistance: Not all cell lines are equally sensitive to EZH2 inhibition. Resistance can be intrinsic or acquired.[1][2] | Cell Line Screening: Test a panel of cell lines to identify sensitive models. Verify EZH2 Expression: Confirm high EZH2 expression in your cell line of choice. Combination Therapy: Consider combining this compound with other agents, such as MAPK inhibitors or genotoxic agents, which have shown synergistic effects with EZH2 inhibitors.[3][4] |
| Suboptimal Drug Concentration or Treatment Duration: The effective concentration and duration of treatment can vary significantly between cell lines. | Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course studies to determine the optimal experimental conditions for your specific cell line. | |
| Drug Inactivity: The compound may have degraded due to improper storage or handling. | Proper Storage: Ensure this compound is stored according to the manufacturer's instructions. Fresh Preparation: Prepare fresh working solutions for each experiment. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in viability assays. | Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter) and ensure a homogenous cell suspension before seeding. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate media components and the inhibitor, affecting cell growth. | Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Assay Interference: The inhibitor itself may interfere with the chemistry of the viability assay (e.g., MTT, WST-1). | Assay Validation: Run a control with the inhibitor in cell-free media to check for direct effects on the assay reagents. Consider using an alternative viability assay that relies on a different principle (e.g., trypan blue exclusion, CellTiter-Glo). | |
| Unexpected Increase in Cell Viability | Hormesis: Some compounds can have a stimulatory effect at very low concentrations. | Re-evaluate Dose-Response: Extend the lower range of your dose-response curve to identify any potential hormetic effects. |
| Off-Target Effects: The inhibitor may have unknown off-target effects that promote proliferation in certain contexts. | Target Engagement Assays: If possible, perform assays to confirm that this compound is engaging with and inhibiting EZH2 at the concentrations used. This can include measuring global H3K27me3 levels via Western blot or ELISA.[3] | |
| Discrepancy Between Viability Assays and Apoptosis/Cell Cycle Data | Cytostatic vs. Cytotoxic Effects: EZH2 inhibitors often induce cell cycle arrest (a cytostatic effect) rather than immediate cell death (a cytotoxic effect).[5][6][7] Viability assays that measure metabolic activity (like MTT) may not fully capture a cytostatic effect. | Multiple Endpoints: Use a combination of assays. Assess cell proliferation (e.g., BrdU incorporation), cell cycle distribution (e.g., flow cytometry with propidium iodide), and apoptosis (e.g., Annexin V/PI staining, TUNEL assay) to get a comprehensive picture of the cellular response.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EZH2 inhibitors like this compound?
A1: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[8][9] Its primary role is to methylate histone H3 on lysine 27 (H3K27), leading to the formation of H3K27me3, a repressive epigenetic mark that silences the expression of target genes.[10][11] Many of these target genes are tumor suppressors.[11] EZH2 inhibitors block this methyltransferase activity, leading to a decrease in global H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[12][13]
Q2: How does inhibition of EZH2 lead to a decrease in cell viability?
A2: By reactivating tumor suppressor genes, EZH2 inhibition can trigger several anti-proliferative cellular processes. These include:
-
Cell Cycle Arrest: EZH2 inhibition often leads to an arrest in the G0/G1 phase of the cell cycle.[5][6] This is frequently associated with the upregulation of cyclin-dependent kinase inhibitors like p16INK4a, p21, and p27.[14][15]
-
Apoptosis: The re-expression of pro-apoptotic genes can trigger programmed cell death.[6][14] EZH2 inhibition has been shown to induce apoptosis through both mitochondrial and death receptor pathways.[5]
-
Cellular Senescence: In some contexts, prolonged cell cycle arrest induced by EZH2 inhibition can lead to cellular senescence.[13]
Q3: Why do different cell lines show varying sensitivity to this compound?
A3: The sensitivity of cancer cells to EZH2 inhibitors is context-dependent and can be influenced by several factors:[1]
-
EZH2 Expression Levels: Cells with higher levels of EZH2 may be more dependent on its activity for survival and proliferation, making them more sensitive to inhibition.[5]
-
Genetic Background: The mutational status of other genes in key signaling pathways can impact the response to EZH2 inhibition. For example, the status of the SWI/SNF complex, which can oppose PRC2 function, is a known determinant of sensitivity.[1]
-
Redundancy: The presence of EZH1, a close homolog of EZH2, can sometimes compensate for the loss of EZH2 activity, leading to resistance.[16]
Q4: How can I confirm that this compound is working on-target in my cells?
A4: To confirm the on-target activity of this compound, you should assess the direct downstream effects of EZH2 inhibition. The most common method is to measure the global levels of H3K27me3 using Western blotting or ELISA. A successful inhibition should result in a dose-dependent decrease in H3K27me3 levels.[3] You can also use RT-qPCR to measure the expression of known EZH2 target genes, which should be upregulated following treatment.[13]
Q5: What are some known signaling pathways that interact with EZH2?
A5: EZH2 is involved in a complex network of signaling pathways that regulate cell fate. Key interacting pathways include:
-
pRB-E2F Pathway: This pathway is involved in cell cycle regulation, and EZH2 is a downstream target.[9]
-
Wnt/β-catenin Pathway: EZH2 can interact with components of this pathway to regulate the expression of target genes like c-Myc.[11]
-
PI3K/Akt Pathway: EZH2 can influence this pathway, which is crucial for cell survival and proliferation.[11]
-
MAPK/ERK Pathway: Crosstalk exists between the MAPK/ERK pathway and EZH2 signaling.[11]
Experimental Protocols
1. Western Blot for H3K27me3 Levels
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K27me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both floating and adherent cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
3. Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells with this compound. Collect both the supernatant (containing apoptotic cells) and adherent cells.
-
Staining: Wash cells with cold PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation and Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: EZH2 signaling pathway and the effect of this compound.
Caption: Workflow for evaluating this compound's effect on cells.
References
- 1. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. EZH2 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting EZH1/2 induces cell cycle arrest and inhibits cell proliferation through reactivation of p57CDKN1C and TP53INP1 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: Ezh2-IN-13 vs. GSK126
In the landscape of epigenetic drug discovery, the histone methyltransferase EZH2 has emerged as a critical target for the development of novel cancer therapeutics. Two prominent small molecule inhibitors, Ezh2-IN-13 and GSK126, have garnered significant attention for their potent and selective inhibition of EZH2 activity. This guide provides a comprehensive comparison of their potency, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Biochemical Potency: A Tale of Two Binding Kinetics
A direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and GSK126 is nuanced due to their distinct binding kinetics. GSK126 exhibits a more traditional reversible inhibition, for which IC50 and Ki values are readily determined. In contrast, this compound is characterized by its extremely high affinity and slow dissociation from the EZH2 enzyme, resulting in a prolonged residence time. This "slow-tight binding" behavior makes conventional equilibrium-based IC50 measurements less informative for characterizing its potency.
GSK126 is a potent EZH2 inhibitor with a reported IC50 of 9.9 nM and an apparent inhibition constant (Kiapp) ranging from 0.5 to 3 nM for both wild-type and mutant EZH2.[1][2] Its high selectivity is demonstrated by a greater than 150-fold preference for EZH2 over the related methyltransferase EZH1 and over 1000-fold selectivity against a panel of 20 other human methyltransferases.[1][2]
This compound (also referred to as compound 13 in some literature) displays exceptional potency driven by its extended residence time on the PRC2 complex. While a standard IC50 value is not the primary metric for such inhibitors, its high affinity is demonstrated through biophysical methods. For instance, in a thermal shift assay, this compound induced a significant thermal stabilization of the PRC2 complex, indicative of a very high-affinity interaction. Kinetic characterization revealed an extremely long residence time (τ) of approximately 2300 hours on activated PRC2. This prolonged engagement with the target enzyme suggests a durable inhibitory effect within a cellular context.
| Compound | Biochemical Potency Metric | Value | Reference |
| GSK126 | IC50 | 9.9 nM | [3] |
| Kiapp | 0.5 - 3 nM | [1][2] | |
| This compound | Residence Time (τ) on activated PRC2 | ~2300 hours |
Cellular Potency: Impact on H3K27 Methylation and Cell Proliferation
In cellular assays, both inhibitors effectively reduce the levels of histone H3 lysine 27 trimethylation (H3K27me3), the downstream epigenetic mark of EZH2 activity, and inhibit the proliferation of EZH2-dependent cancer cell lines.
GSK126 has been shown to induce a dose-dependent decrease in H3K27me3 levels in various cancer cell lines, with IC50 values for H3K27me3 reduction ranging from 7 to 252 nM.[1] This leads to the inhibition of cell proliferation, particularly in cell lines harboring EZH2 activating mutations. For example, in multiple myeloma cell lines, GSK126 inhibited cell growth with IC50 values in the micromolar range.[1]
This compound also demonstrates potent cellular activity. Its extended residence time is expected to translate into sustained inhibition of H3K27 methylation in cells. Studies have shown that compounds with longer residence times can achieve more comprehensive and durable target engagement.
Experimental Protocols
Biochemical Assays
GSK126 IC50 Determination (Radiometric Filter Binding Assay):
A common method for determining the IC50 of GSK126 involves a radiometric assay using the five-member PRC2 complex.
-
Reaction Setup: Reactions are typically performed in a 96-well plate. Each well contains the PRC2 enzyme complex, a histone H3 peptide substrate (e.g., residues 21-44), and varying concentrations of the inhibitor (GSK126).
-
Initiation: The reaction is initiated by the addition of S-adenosyl-L-[3H]-methionine ([3H]-SAM), the methyl donor.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Quenching: The reaction is stopped by the addition of an excess of unlabeled SAM.
-
Capture: The methylated histone peptide product is captured on a phosphocellulose filter plate.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.
This compound Residence Time Determination (TR-FRET Jump Dilution Assay):
Due to its slow dissociation, the residence time of this compound is a more accurate measure of its biochemical potency. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) based jump dilution assay is employed.[4]
-
Pre-incubation: The PRC2 enzyme is pre-incubated with a high concentration of this compound (typically 10-fold above its estimated Ki) to allow for the formation of the enzyme-inhibitor complex.
-
Jump Dilution: The pre-incubated mixture is rapidly diluted (e.g., 100-fold) into a solution containing a fluorescently labeled tracer that also binds to EZH2. This dilution reduces the concentration of free this compound to a level where rebinding is minimal.
-
Signal Monitoring: The TR-FRET signal, which is generated when the tracer binds to the enzyme, is monitored over time. As this compound dissociates from the enzyme, the tracer binds, leading to an increase in the TR-FRET signal.
-
Data Analysis: The rate of signal increase corresponds to the dissociation rate (koff) of the inhibitor. The residence time (τ) is calculated as the reciprocal of the koff (τ = 1/koff).[2][5]
Cellular Assays
H3K27me3 Immunofluorescence Staining:
This method visualizes and quantifies the levels of H3K27me3 within cells following inhibitor treatment.
-
Cell Culture and Treatment: Cells are seeded on coverslips or in chamber slides and treated with varying concentrations of this compound or GSK126 for a specified duration (e.g., 72 hours).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access to the nucleus.[6]
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for H3K27me3.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye (e.g., DAPI), and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope, and the intensity of the H3K27me3 signal per nucleus is quantified using image analysis software.
Cell Proliferation Assay (e.g., CellTiter-Glo®):
This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or GSK126.
-
Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 6 days).
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a plate reader, and the data is used to generate dose-response curves and calculate the GI50 (concentration that inhibits cell growth by 50%).
Visualizing the Mechanism and Workflow
To better understand the underlying principles, the following diagrams illustrate the EZH2 signaling pathway and the experimental workflows.
Conclusion
Both this compound and GSK126 are highly potent and selective inhibitors of EZH2, but they achieve this through different kinetic mechanisms. GSK126 is a potent, reversible inhibitor with well-defined IC50 and Ki values. In contrast, this compound is a slow-tight binding inhibitor whose exceptional potency is best described by its remarkably long residence time on the target enzyme. The choice between these two inhibitors will depend on the specific experimental goals. For studies requiring a rapid and reversible inhibition of EZH2, GSK126 is an excellent choice. For applications where sustained and durable target inhibition is desired, the prolonged target engagement of this compound may be more advantageous. The detailed protocols provided in this guide will enable researchers to accurately assess and compare the effects of these and other EZH2 inhibitors in their own experimental systems.
References
- 1. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validating Ezh2-IN-13 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to validate the cellular target engagement of Ezh2-IN-13, a potent inhibitor of the histone methyltransferase Ezh2. The performance of this compound is benchmarked against other well-characterized Ezh2 inhibitors, such as Tazemetostat (EPZ-6438) and GSK126. This guide details the experimental protocols for key validation assays and presents quantitative data in a clear, comparative format.
Introduction to Ezh2 and its Inhibition
Enhancer of zeste homolog 2 (Ezh2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][4][5] Overactivity of Ezh2 is implicated in the pathology of various cancers, making it a prime therapeutic target.[1][2] Ezh2 inhibitors, including this compound, function by blocking the methyltransferase activity of Ezh2, leading to a decrease in global H3K27me3 levels and subsequent reactivation of tumor suppressor genes.[1][6]
Validating that a small molecule inhibitor like this compound directly binds to and inhibits its intended target within a cellular context is a critical step in drug development. The following sections outline and compare the primary methods for confirming Ezh2 target engagement in cells.
Comparative Analysis of Target Engagement Validation Methods
The engagement of Ezh2 inhibitors with their target in a cellular environment can be demonstrated through several orthogonal assays. The most common and robust methods include the Cellular Thermal Shift Assay (CETSA), Western Blotting for the H3K27me3 pharmacodynamic marker, and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for genome-wide target occupancy analysis.
Quantitative Data Summary
The following table summarizes the expected outcomes from these assays when treating cancer cell lines (e.g., KARPAS-422, PC9) with Ezh2 inhibitors.
| Assay | Metric | This compound (Expected) | Tazemetostat (EPZ-6438) | GSK126 | Reference |
| CETSA | Thermal Shift (ΔTm) | Significant increase | Significant increase | Significant increase | [7][8] |
| Western Blot | Global H3K27me3 Levels | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [6][9][10] |
| ChIP-seq | H3K27me3 Peak Reduction | Genome-wide reduction at target genes | Genome-wide reduction at target genes | Genome-wide reduction at target genes | [9][10] |
Key Experimental Protocols
Detailed methodologies for the principal target engagement validation experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct binding of a ligand to its target protein in a cellular environment.[7][11][12][13] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[7]
Experimental Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles in liquid nitrogen followed by thawing at 25°C).[14]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Ezh2 protein at each temperature point by Western Blotting.
-
Data Interpretation: Plot the percentage of soluble Ezh2 against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Western Blot for H3K27me3
This assay provides a direct readout of the pharmacodynamic effect of Ezh2 inhibition by measuring the global levels of its product, H3K27me3.
Experimental Protocol:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound, a positive control inhibitor (e.g., GSK126), and a vehicle control for a specified duration (e.g., 24-96 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
As a loading control, probe a parallel blot or strip and re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq allows for the genome-wide profiling of H3K27me3 marks, providing a comprehensive view of how Ezh2 inhibition affects gene repression landscapes. A reduction in H3K27me3 peaks at specific gene promoters following inhibitor treatment confirms target engagement on a global scale.
Experimental Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture media (final concentration 1%) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3. An IgG antibody should be used as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C for several hours in the presence of NaCl. Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles of inhibitor-treated and vehicle-treated samples to identify differential peaks.
Ezh2 Signaling Pathway
Ezh2 functions as the core catalytic component of the PRC2 complex. Upon recruitment to specific genomic loci, Ezh2 catalyzes the trimethylation of H3K27. This H3K27me3 mark is then recognized by other protein complexes, leading to chromatin compaction and transcriptional repression of target genes. Ezh2 inhibitors block the catalytic SET domain of Ezh2, preventing H3K27 methylation and leading to the de-repression of target genes.
Conclusion
The validation of this compound target engagement in cells requires a multi-faceted approach. By employing a combination of biophysical (CETSA), pharmacodynamic (Western Blot for H3K27me3), and genome-wide (ChIP-seq) methods, researchers can robustly confirm that the compound directly binds to and inhibits Ezh2 function within the complex cellular milieu. The experimental frameworks provided in this guide, alongside comparisons with established Ezh2 inhibitors, offer a comprehensive strategy for the preclinical validation of novel Ezh2-targeting therapeutic agents.
References
- 1. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrative Multi-Omics Analysis of Oncogenic EZH2 Mutants: From Epigenetic Reprogramming to Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of EZH2 Inhibitors: Ezh2-IN-13 and Other Leading Compounds
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator and a validated target in oncology. Its inhibition can reactivate silenced tumor suppressor genes, making EZH2 inhibitors a promising class of anti-cancer agents. This guide provides a side-by-side comparison of Ezh2-IN-13 with other prominent EZH2 inhibitors: Tazemetostat, Valemetostat, and GSK126, supported by available experimental data.
Mechanism of Action: A Common Target
EZH2 inhibitors primarily function by competing with the S-adenosylmethionine (SAM) cofactor for the EZH2 catalytic site.[1] This competitive inhibition prevents the methylation of histone H3 at lysine 27 (H3K27), a key mark for gene silencing.[2] The reduction in H3K27 trimethylation (H3K27me3) leads to a more open chromatin structure and the re-expression of previously silenced genes, including tumor suppressors.[2]
Valemetostat is distinct in this group as a dual inhibitor of both EZH1 and EZH2.[3][4] EZH1 can compensate for the loss of EZH2 activity, and therefore, dual inhibition may offer a more complete suppression of PRC2-mediated gene silencing.[5]
Performance Data: A Quantitative Look
The following table summarizes the biochemical and cellular potency of the compared EZH2 inhibitors based on publicly available data. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with consideration of the varying assay conditions.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) - Biochemical | IC50 (nM) - Cellular (H3K27me3 reduction) | Key Characteristics |
| This compound | EZH2 | Not Reported | Potent (details in patent WO2017139404)[6] | Not Reported | A potent EZH2 inhibitor.[6] |
| Tazemetostat | EZH2 (Wild-type and mutant) | 2.5[7][8] | 11 (peptide assay), 16 (nucleosome assay)[7] | 9 (in lymphoma cell lines)[8] | Orally bioavailable, FDA-approved for certain lymphomas and sarcomas.[8] 35-fold selectivity for EZH2 over EZH1.[8] |
| Valemetostat | EZH1/EZH2 | Not Reported | <10 (for both EZH1 and EZH2)[3] | 0.55 (in HCT116 cells)[9] | First-in-class dual EZH1/EZH2 inhibitor.[3] |
| GSK126 | EZH2 (Wild-type and mutant) | 0.5 - 3 | 9.9[10][11] | Not specifically reported, but effectively reduces H3K27me3.[10] | Highly selective for EZH2 over EZH1 (>150-fold) and other methyltransferases (>1000-fold). |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to evaluate EZH2 inhibitors.
Biochemical EZH2 Inhibition Assay (Histone Methyltransferase Assay)
This assay quantifies the enzymatic activity of the PRC2 complex in the presence of an inhibitor.
-
Reagents and Materials: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and other subunits), histone H3 peptide or nucleosome substrate, S-adenosylmethionine (SAM, often radiolabeled, e.g., [3H]-SAM), inhibitor compound, assay buffer, and scintillation cocktail.
-
Procedure:
-
The PRC2 complex is incubated with the histone substrate and varying concentrations of the inhibitor compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is then stopped, often by the addition of a quenching agent.
-
The amount of methylated histone product is quantified. If a radiolabeled SAM is used, this is typically done by capturing the histone substrate on a filter plate and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular H3K27me3 Reduction Assay
This assay measures the ability of an inhibitor to reduce the levels of H3K27 trimethylation within cells.
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, inhibitor compound, lysis buffer, primary antibodies (against H3K27me3 and a loading control like total Histone H3), secondary antibodies (conjugated to a detectable marker like HRP or a fluorophore), and detection reagents.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with a range of concentrations of the inhibitor for a specific duration (e.g., 72 hours).
-
Following treatment, cells are harvested and lysed to extract proteins.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western Blot).
-
The membrane is incubated with the primary antibody against H3K27me3, followed by incubation with the appropriate secondary antibody.
-
The signal is detected using a suitable method (e.g., chemiluminescence or fluorescence).
-
The levels of H3K27me3 are normalized to the loading control.
-
Alternatively, high-content imaging with immunofluorescence can be used to quantify H3K27me3 levels on a per-cell basis.[12]
-
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cells.
-
Reagents and Materials: Cancer cell line, cell culture medium, inhibitor compound, and a reagent to measure cell viability (e.g., CellTiter-Glo®, MTT, or AlamarBlue).
-
Procedure:
-
Cells are seeded in multi-well plates at a predetermined density.
-
After allowing the cells to attach, they are treated with a serial dilution of the inhibitor compound.
-
The plates are incubated for a period of several days (e.g., 6 days).
-
At the end of the incubation period, the cell viability reagent is added to the wells.
-
The signal (e.g., luminescence, absorbance, or fluorescence) is measured using a plate reader.
-
IC50 values for cell proliferation are calculated by plotting the percentage of viable cells against the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of EZH2 Inhibition.
Caption: General Experimental Workflow.
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmda.go.jp [pmda.go.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-13 vs. EZH1/2 Dual Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, inhibitors of the histone methyltransferase EZH2 have emerged as promising therapeutic agents. This guide provides a detailed comparison of the selective EZH2 inhibitor, Ezh2-IN-13, against a class of compounds with a broader target profile: EZH1/2 dual inhibitors. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Overview of EZH2 and EZH1
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2][3] Its homolog, EZH1, also functions as a catalytic subunit within a PRC2 complex and contributes to H3K27 methylation, particularly in the context of maintaining gene repression in non-proliferating cells. While EZH2 is often overexpressed in various cancers and is associated with cell proliferation, EZH1 can compensate for the loss of EZH2 activity, suggesting that dual inhibition of both enzymes may offer a more profound and durable anti-tumor response.[4][5][6]
Compound Profiles
This compound is a potent and selective inhibitor of EZH2.[7] It is described as compound 73 in patent WO2017139404.[7] As the detailed biochemical and cellular activity data for this compound are primarily contained within the patent literature, publicly available, peer-reviewed comparative data is limited.
EZH1/2 Dual Inhibitors represent a class of molecules designed to inhibit both EZH1 and EZH2. Several such inhibitors have been described in the scientific literature, including UNC1999, (R)-OR-S1, and HM97594. These compounds have been characterized by their ability to potently inhibit both enzymes and have demonstrated superior efficacy compared to selective EZH2 inhibitors in certain preclinical models.[8]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for representative EZH1/2 dual inhibitors. A direct comparison with this compound is challenging due to the limited publicly available data for this compound.
Table 1: Biochemical Potency (IC50, nM)
| Compound | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Reference |
| UNC1999 | <10 | 45 | [1][9] |
| (R)-OR-S1 | 24 | 21 | [8] |
| OR-S0 (EZH2 selective) | 11 | 91 | [8] |
| This compound | Data not publicly available | Data not publicly available | [7] |
Table 2: Cellular Activity - H3K27me3 Reduction (IC50, nM)
| Compound | Cell Line | H3K27me3 IC50 (nM) | Reference |
| UNC1999 | MCF10A | 124 | [10] |
| (R)-OR-S1 | HCT116 | 0.55 | [8] |
| OR-S0 (EZH2 selective) | HCT116 | 24 | [8] |
| This compound | Data not publicly available | Data not publicly available | [7] |
Table 3: In Vitro Anti-proliferative Activity (GI50)
| Compound | Cell Line | GI50 | Reference |
| (R)-OR-S1 | KARPAS-422 | 1.4 nM (10 days) | [8] |
| OR-S0 (EZH2 selective) | KARPAS-422 | 3.0 nM (10 days) | [8] |
| This compound | Data not publicly available | Data not publicly available | [7] |
Signaling Pathways
The following diagrams illustrate the general signaling pathways involving EZH1 and EZH2.
Caption: Simplified signaling pathway of EZH1 and EZH2 regulation and function.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent generalized protocols and may require optimization for specific applications.
Cell-Free Histone Methyltransferase (HMT) Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex.
Objective: To measure the IC50 value of an inhibitor against purified EZH1- or EZH2-containing PRC2 complexes.
Materials:
-
Recombinant human PRC2 complex (containing either EZH1 or EZH2, SUZ12, EED, and RbAp48)
-
Histone H3 peptide (e.g., H3 1-25) or reconstituted mononucleosomes as substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM) as a methyl donor
-
Inhibitor compound (e.g., this compound, UNC1999)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and a scintillation counter
Protocol:
-
Prepare a reaction mixture containing the PRC2 complex and the histone substrate in the assay buffer.
-
Add the inhibitor compound at various concentrations (typically a 10-point serial dilution). A DMSO control is used for baseline activity.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).
-
Wash the filter paper multiple times with a suitable buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated ³H-SAM.
-
Dry the filter paper and add a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for a cell-free histone methyltransferase (HMT) assay.
Cellular H3K27me3 Assay (In-Cell Western)
This assay measures the ability of an inhibitor to reduce the levels of H3K27me3 in a cellular context.
Objective: To determine the cellular IC50 value of an inhibitor for H3K27me3 reduction.
Materials:
-
Cancer cell line of interest (e.g., HCT116, KARPAS-422)
-
Cell culture medium and supplements
-
Inhibitor compound
-
Formaldehyde for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-H3K27me3 and a normalization antibody (e.g., anti-Total Histone H3)
-
Secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD)
-
DNA stain for cell number normalization (e.g., DRAQ5)
-
An imaging system capable of detecting the fluorescent signals (e.g., LI-COR Odyssey)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the inhibitor at various concentrations for a specific duration (e.g., 72 hours).
-
Fix the cells with formaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against H3K27me3 and the normalization control.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Acquire fluorescent signals using an appropriate imaging system.
-
Quantify the fluorescence intensity for H3K27me3 and normalize it to the total histone H3 signal or cell number (DNA stain).
-
Calculate the percentage of H3K27me3 reduction for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for a cellular H3K27me3 assay (In-Cell Western).
Conclusion
The choice between a selective EZH2 inhibitor like this compound and an EZH1/2 dual inhibitor depends on the specific research question and the biological context being investigated. While selective EZH2 inhibitors offer a targeted approach to probe the function of EZH2, the compensatory role of EZH1 may limit their efficacy in certain cancer types. EZH1/2 dual inhibitors provide a more comprehensive blockade of PRC2 catalytic activity, which has been shown to translate to greater anti-tumor effects in some preclinical models.[4][8] However, the potential for off-target effects and toxicity associated with broader inhibition should also be considered. The data and protocols presented in this guide provide a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these epigenetic modulators.
References
- 1. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uniprot.org [uniprot.org]
- 9. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of EZH2 Inhibitors: A Comparative Analysis of EPZ-6438 (Tazemetostat)
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the well-characterized EZH2 inhibitor, EPZ-6438 (Tazemetostat). Due to a lack of publicly available in vivo experimental data for Ezh2-IN-13, a direct comparison is not feasible. This guide will therefore focus on the comprehensive in vivo data for EPZ-6438, offering valuable insights for preclinical research and development in the field of epigenetics.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2][6] EZH2 inhibitors are a class of targeted therapies that block the enzymatic activity of EZH2, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[6][7]
EPZ-6438 (Tazemetostat) is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2.[8][9] It competitively inhibits the S-adenosylmethionine (SAM) binding pocket of both wild-type and mutant forms of EZH2.[1][10] EPZ-6438, now known as Tazemetostat, has received FDA approval for certain cancers, underscoring its clinical significance.[1][6]
This compound is described as a potent EZH2 inhibitor. However, detailed preclinical and in vivo efficacy data for this compound are not available in the public domain. It is referenced in patent literature, suggesting it is a compound under investigation.
In Vivo Efficacy of EPZ-6438 (Tazemetostat)
EPZ-6438 has demonstrated significant dose-dependent anti-tumor activity in a variety of preclinical cancer models, including non-Hodgkin lymphoma, chordoma, and malignant rhabdoid tumors.
Data Summary
| Cancer Model | Cell Line/Xenograft | Dosing Regimen | Key Efficacy Readouts | Reference |
| Non-Hodgkin Lymphoma | WSU-DLCL2 (EZH2 Y646F mutant) xenograft | 160 mg/kg, three times a day (TID), orally for 28 days | 58% tumor growth inhibition (TGI) | [8] |
| Non-Hodgkin Lymphoma | KARPAS-422 (EZH2 Y646N mutant) xenograft | 200 mg/kg, twice a day (BID), orally for 28 days | Complete and sustained tumor regressions | [8] |
| Non-Hodgkin Lymphoma | Pfeiffer (EZH2 A677G mutant) xenograft | Doses up to 1140 mg/kg, once a day (QD), orally for up to 28 days | Dose-dependent tumor regressions with no regrowth observed at several dose levels after treatment cessation | |
| Chordoma | PBRM1-mutated patient-derived xenograft (PDX) | 75 mg/kg, twice a day (BID), orally, 5 days/week | 100% overall survival in the treated group and significant inhibition of tumor progression (p < 0.0001) | |
| Malignant Rhabdoid Tumor | SMARCB1-deleted xenograft | Not specified in detail in the provided snippets | Potent in vivo target inhibition and antitumor activity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited.
Non-Hodgkin Lymphoma Xenograft Studies
-
Animal Models: Severe combined immunodeficient (SCID) or non-obese diabetic/severe combined immunodeficient (NSG) mice were used.
-
Tumor Implantation: Human non-Hodgkin lymphoma cell lines (e.g., WSU-DLCL2, KARPAS-422) were implanted subcutaneously into the flanks of the mice.[8] For some studies, tumor fragments from established xenografts were used for implantation.[8]
-
Treatment: Once tumors reached a specified volume (e.g., 124 to 680 mm³), mice were randomized into treatment and vehicle control groups.[8] EPZ-6438 was administered orally via gavage. The vehicle control typically consisted of 0.5% methylcellulose with 0.1% Tween-80 in water.[8] Dosing schedules varied, including once a day (QD), twice a day (BID), or three times a day (TID) for a duration of 28 days.[8]
-
Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly).[8] Body weight was also monitored as an indicator of toxicity. At the end of the study, tumors were often harvested for pharmacodynamic analysis, such as measuring H3K27me3 levels via immunohistochemistry or immunoblotting.[8]
Chordoma Patient-Derived Xenograft (PDX) Study
-
Animal Model: Immunodeficient nude mice were used for this study.
-
Tumor Implantation: A 15 mm³ tumor fragment from a patient's chordoma was grafted subcutaneously into the mice.
-
Treatment: When tumors reached a volume of 60 to 150 mm³, mice were randomized. EPZ-6438 (tazemetostat) was administered orally at 75 mg/kg, twice a day, 5 days per week.
-
Efficacy Assessment: Tumor growth was monitored, and relative tumor volume was calculated. The probability of tumor progression was also evaluated. Pharmacodynamic studies included measuring H3K27me3 levels in tumor tissue.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a general experimental workflow for in vivo efficacy studies.
Caption: EZH2 Signaling Pathway and Mechanism of EPZ-6438 Inhibition.
Caption: General Workflow for In Vivo Efficacy Studies.
Conclusion
EPZ-6438 (Tazemetostat) has demonstrated robust and reproducible in vivo anti-tumor efficacy across a range of hematological and solid tumor models, particularly those with specific genetic alterations such as EZH2 mutations or SMARCB1 loss. The data supports its mechanism of action in reducing H3K27me3 levels and inhibiting tumor growth. While this compound is noted as a potent EZH2 inhibitor, the absence of publicly available in vivo data precludes a direct efficacy comparison with EPZ-6438 at this time. The comprehensive in vivo characterization of EPZ-6438 provides a strong benchmark for the evaluation of new EZH2 inhibitors entering preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 and histone 3 trimethyl lysine 27 associated with Il4 and Il13 gene silencing in Th1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors: Ezh2-IN-13 and CPI-1205
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic cancer therapies, inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) have emerged as a promising class of therapeutics. This guide provides a head-to-head comparison of two such inhibitors: Ezh2-IN-13 and the clinically evaluated CPI-1205 (tazemetostat).
Executive Summary
Direct comparative experimental data for this compound against CPI-1205 is not publicly available. This compound is a potent EZH2 inhibitor, identified as compound 73 in patent WO2017139404, but its detailed biochemical and cellular characterization is not widely published.[1] In contrast, CPI-1205, also known as tazemetostat, is a well-characterized, orally bioavailable small molecule inhibitor of EZH2 that has undergone extensive preclinical and clinical evaluation.[2][3][4] This guide will provide a detailed overview of the known properties of CPI-1205 as a benchmark for comparison, alongside the limited available information for this compound.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[5] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors. By inhibiting EZH2, the aberrant gene silencing can be reversed, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.[5]
Signaling Pathway of EZH2
The following diagram illustrates the central role of EZH2 within the PRC2 complex and its impact on gene transcription.
Caption: EZH2, as part of the PRC2 complex, utilizes SAM to methylate H3K27, leading to gene silencing.
Comparative Data: this compound vs. CPI-1205
| Feature | This compound | CPI-1205 (Tazemetostat) |
| Synonyms | Compound 73 (WO2017139404) | Tazemetostat, EPZ-6438 |
| Mechanism of Action | Potent EZH2 inhibitor[1] | Orally available, selective, SAM-competitive inhibitor of wild-type and mutant EZH2[2][6] |
| Biochemical Potency (IC50) | Data not publicly available | ~2.2 nM (for EZH2 WT), ~3.1 nM (for EZH2 mutant)[2] |
| Cellular Potency (H3K27me3 reduction IC50) | Data not publicly available | ~32 nM[4] |
| Selectivity | Data not publicly available | >35-fold for EZH2 over EZH1; >4,500-fold over other HMTs[3] |
| In Vivo Efficacy | Data not publicly available | Significant tumor growth inhibition and regression in xenograft models of lymphoma and other cancers[2][7] |
| Clinical Development | Preclinical | FDA-approved for epithelioid sarcoma and follicular lymphoma[3] |
Detailed Profile: CPI-1205 (Tazemetostat)
CPI-1205 (tazemetostat) is a first-in-class EZH2 inhibitor that has demonstrated significant anti-tumor activity in both preclinical models and clinical trials.
Biochemical and Cellular Activity: Tazemetostat is a highly potent inhibitor of both wild-type and mutant forms of EZH2, with IC50 values in the low nanomolar range.[2] It acts as a competitive inhibitor with respect to the cofactor S-adenosyl-L-methionine (SAM).[3] In cellular assays, tazemetostat leads to a dose-dependent reduction in H3K27me3 levels, with an IC50 of approximately 9 nM in lymphoma cell lines.[3] This inhibition of histone methylation results in the de-repression of PRC2 target genes, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Preclinical In Vivo Efficacy: In various xenograft models of non-Hodgkin lymphoma, treatment with tazemetostat has been shown to cause significant tumor growth inhibition and, in some cases, complete tumor regression.[2] Efficacy has also been demonstrated in models of other cancers, such as PBRM1-mutated chordoma.[7][8]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Biochemical EZH2 Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the ability of a compound to inhibit the methyltransferase activity of recombinant PRC2 complex on a histone H3 substrate.
-
Reagents: Recombinant human PRC2 complex, S-[3H]-adenosyl-L-methionine (SAM), biotinylated histone H3 peptide substrate, streptavidin-coated scintillation proximity assay (SPA) beads, assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound or CPI-1205).
-
In a multi-well plate, combine the PRC2 enzyme, histone H3 peptide substrate, and the test inhibitor in assay buffer.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to capture the biotinylated, methylated peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular H3K27me3 Inhibition Assay
-
Principle: This assay quantifies the reduction of global H3K27me3 levels in cells treated with an EZH2 inhibitor.
-
Reagents: Cancer cell line of interest, cell culture medium, test inhibitor, lysis buffer, primary antibodies (anti-H3K27me3 and anti-total Histone H3), secondary antibody conjugated to a fluorescent dye, and a high-content imaging system or Western blot apparatus.
-
Procedure (High-Content Imaging):
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72-96 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against H3K27me3 and total Histone H3.
-
Incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of H3K27me3 and normalize it to the total Histone H3 signal and cell number.
-
Determine the IC50 for H3K27me3 reduction.
-
Experimental Workflow for Comparing EZH2 Inhibitors
The following diagram outlines a typical workflow for the preclinical comparison of two EZH2 inhibitors.
Caption: A stepwise approach for the preclinical evaluation and comparison of EZH2 inhibitors.
Conclusion
While a direct, data-driven comparison between this compound and CPI-1205 is currently hampered by the limited public availability of data for this compound, this guide provides a comprehensive overview of the well-validated EZH2 inhibitor, CPI-1205 (tazemetostat). The provided experimental protocols and workflow offer a framework for researchers to conduct their own comparative studies. As more information on novel EZH2 inhibitors like this compound becomes available, such head-to-head comparisons will be crucial in identifying the next generation of epigenetic therapies for cancer.
References
- 1. youtube.com [youtube.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flowchart Creation [developer.mantidproject.org]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. toolify.ai [toolify.ai]
Safety Operating Guide
Navigating the Safe Disposal of Ezh2-IN-13: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Ezh2-IN-13, a potent EZH2 inhibitor used in cancer research.[1] By adhering to these procedures, laboratories can ensure a safe environment and minimize their environmental impact.
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be familiar with the general safety precautions for handling chemical compounds. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
Quantitative Data Summary
The following table summarizes key information for this compound and related compounds, providing a quick reference for safe handling and storage.
| Property | Value/Instruction | Source |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][3] |
| CAS Number | 1403255-41-3 | [1] |
| Hazard Statements | May be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. | [2] |
| Precautionary Statements | Avoid release to the environment. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [2] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of laboratory chemicals in the absence of specific guidelines for this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Unused or Expired this compound (Solid)
-
Segregation: Do not mix with other chemical waste unless explicitly approved by your EHS department.
-
Labeling: Securely label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number, and the date.
-
Containment: Ensure the container is sealed and stored in a designated satellite accumulation area (SAA).
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.
This compound Solutions (e.g., in DMSO)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound in DMSO"), their approximate concentrations, and the date.
-
Storage: Store the sealed container in a designated SAA, segregated from incompatible materials.
-
Disposal: Request a pickup from your institution's hazardous waste disposal service. Do not pour down the drain.
Contaminated Labware and Debris
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Labeling: Label the container as "Hazardous Waste - this compound Contaminated Debris."
-
Liquid Rinsate: The first rinse of any glassware that contained this compound must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best to consult with your EHS office.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural steps involved.
Caption: Workflow for the proper disposal of different forms of this compound waste.
Caption: Decision tree for handling and disposal of this compound.
By implementing these procedures and utilizing the provided visual aids, laboratories can maintain a high standard of safety and environmental responsibility when working with this compound.
References
Safeguarding Researchers: Essential Protocols for Handling Ezh2-IN-13
For researchers, scientists, and drug development professionals working with the potent EZH2 inhibitor, Ezh2-IN-13, adherence to strict safety and handling protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios. It is crucial that all PPE is donned before handling the compound and removed in a designated area to prevent the spread of contamination.
| Task | Recommended Personal Protective Equipment |
| Compound Weighing and Reconstitution | - Gloves: Two pairs of chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.- Eye Protection: Safety goggles with side shields or a full-face shield.- Respiratory Protection: N95 respirator or higher, especially when handling the powder form. |
| In Vitro Experiments (Cell Culture) | - Gloves: Two pairs of chemotherapy-rated nitrile gloves.- Gown: Standard laboratory coat or disposable gown.- Eye Protection: Safety glasses with side shields. |
| In Vivo Experiments (Animal Dosing) | - Gloves: Two pairs of chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown.- Eye Protection: Safety goggles or a face shield.- Respiratory Protection: N95 respirator may be required depending on the route of administration and potential for aerosolization. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown.- Eye Protection: Safety goggles. |
Operational and Disposal Plan
A systematic workflow for the handling and disposal of this compound is critical to minimize risk. The following diagram outlines the procedural steps from preparation to disposal.
Handling and Storage
Safe Handling Precautions:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
Storage Conditions:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
For long-term storage of the solid compound, a temperature of -20°C is recommended.[1][2][5]
-
Stock solutions should be stored at -80°C and used within six months.[5] If stored at -20°C, they should be used within one month.[5]
Accidental Release Measures
In the event of a spill, it is crucial to act quickly and safely:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol) and wipe clean.
-
Disposal: Collect all contaminated materials, including cleaning materials and personal protective equipment, in a sealed, labeled hazardous waste container for proper disposal.[1]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and gowns, must be disposed of in a designated hazardous waste bag or container.[1]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
